Cyp3A4-IN-3
Description
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Properties
Molecular Formula |
C34H39N3O3S |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-naphthalen-1-yl-3-[(2R)-1-oxo-3-phenyl-1-(2-pyridin-3-ylethylamino)propan-2-yl]sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C34H39N3O3S/c1-34(2,3)40-33(39)37-29(22-28-16-9-15-27-14-7-8-17-30(27)28)24-41-31(21-25-11-5-4-6-12-25)32(38)36-20-18-26-13-10-19-35-23-26/h4-17,19,23,29,31H,18,20-22,24H2,1-3H3,(H,36,38)(H,37,39)/t29-,31+/m0/s1 |
InChI Key |
GBALYMNAVPEZPA-IGYGKHONSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Depths of Cytochrome P450 3A4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 3A4 (CYP3A4) stands as a paramount enzyme in human drug metabolism, responsible for the oxidative biotransformation of an estimated 50% of all clinically used drugs.[1][2] Its promiscuous active site and significant expression levels in the liver and intestine underscore its critical role in pharmacokinetics and drug-drug interactions (DDIs).[2][3] Consequently, the inhibition of CYP3A4 is a pivotal area of study in drug discovery and development to prevent adverse clinical outcomes. This technical guide provides an in-depth exploration of the mechanisms of CYP3A4 inhibition, methodologies for its characterization, and the structural basis of inhibitor binding.
Core Mechanisms of CYP3A4 Inhibition
The inhibition of CYP3A4 can be broadly categorized into reversible and irreversible mechanisms. Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, which can be overcome by increasing the substrate concentration. In contrast, irreversible inhibition involves the formation of a stable covalent bond between the inhibitor and the enzyme, leading to a time-dependent loss of enzyme activity.
A key player in the regulation of CYP3A4 expression is the pregnane (B1235032) X receptor (PXR).[4] The induction of CYP3A4 by various xenobiotics, a process mediated by PXR, can lead to accelerated clearance of co-administered drugs.[5] Conversely, inhibition of CYP3A4 can lead to toxic accumulation of drugs that are primarily cleared by this enzyme.
Signaling Pathway of PXR-Mediated CYP3A4 Induction
The induction of CYP3A4 is a complex process involving the nuclear receptor PXR. Understanding this pathway is crucial for contextualizing how some compounds can modulate CYP3A4 activity.
Quantitative Assessment of CYP3A4 Inhibition
The potency of a CYP3A4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are determined through various in vitro assays.
| Inhibitor | Substrate | System | IC50 (µM) | Ki (µM) | Inhibition Type |
| Ketoconazole | Midazolam | Human Liver Microsomes | 0.02 - 0.2 | 0.01 - 0.1 | Competitive |
| Itraconazole | Midazolam | Human Liver Microsomes | 0.05 - 0.5 | 0.02 - 0.2 | Competitive |
| Ritonavir | Testosterone | Recombinant CYP3A4 | 0.01 - 0.1 | 0.005 - 0.05 | Mechanism-based |
| Erythromycin | Testosterone | Human Liver Microsomes | 20 - 100 | 10 - 50 | Competitive |
| Verapamil | Nifedipine | Human Liver Microsomes | 5 - 20 | 2 - 10 | Competitive |
Note: The values presented are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols for Assessing CYP3A4 Activity and Inhibition
A variety of in vitro and cell-based assays are employed to determine the inhibitory potential of compounds against CYP3A4.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This is a standard preclinical assay to evaluate the direct inhibitory effect of a compound on CYP3A4.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture in a 96-well plate format includes human liver microsomes (HLMs), a specific CYP3A4 probe substrate (e.g., midazolam or testosterone), and the test compound at various concentrations. The reaction is initiated in a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is started by the addition of an NADPH-regenerating system.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Analysis: The formation of the metabolite (e.g., 1'-hydroxymidazolam (B1197787) from midazolam) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (vehicle-treated) to determine the percent inhibition and subsequently calculate the IC50 value.
Cell-Based CYP3A4 Induction Assay
This assay assesses the potential of a compound to induce the expression of CYP3A4, often in cultured hepatocytes or engineered cell lines.
Methodology:
-
Cell Culture: Human hepatocytes or a suitable cell line (e.g., HepG2) are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a prolonged period (e.g., 24-72 hours) to allow for gene induction.
-
Assessment of CYP3A4 Activity: After treatment, the cells are incubated with a CYP3A4 probe substrate (e.g., a luminogenic or fluorogenic substrate). The formation of the metabolite is measured to determine CYP3A4 enzymatic activity.[5][6]
-
Assessment of CYP3A4 mRNA Levels: Alternatively, or in conjunction, total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of CYP3A4 mRNA.
-
Data Analysis: The fold induction of CYP3A4 activity or mRNA expression relative to the vehicle control is calculated.
Structural Insights into CYP3A4 Inhibition
The crystal structure of CYP3A4 reveals a large and malleable active site, which contributes to its ability to bind a wide range of structurally diverse substrates and inhibitors.[7] The binding of inhibitors can induce conformational changes in the enzyme.[8][9] For instance, some azole antifungal drugs, potent inhibitors of CYP3A4, coordinate directly with the heme iron in the active site, thereby preventing the binding and oxidation of substrates.[10]
The interaction between CYP3A4 and its redox partner, cytochrome P450 reductase (CPR), is essential for its catalytic activity.[8][9] The binding of substrates and CPR can lead to a global rigidification of the CYP3A4 structure, impacting its conformational dynamics and catalytic function.[8][9]
Conclusion
A thorough understanding of the mechanisms of CYP3A4 inhibition is indispensable for modern drug development. The methodologies outlined in this guide provide a framework for the robust characterization of the inhibitory potential of new chemical entities. By integrating data from in vitro and cell-based assays with structural information, researchers can better predict and mitigate the risk of adverse drug-drug interactions, ultimately contributing to the development of safer and more effective therapeutics. The continued investigation into the intricate structure-function relationships of CYP3A4 will undoubtedly pave the way for more precise and predictable drug design.
References
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 4. A cell-based reporter gene assay for determining induction of CYP3A4 in a high-volume system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. P450Glo CYP3A4 Biochemical and CellBased Assays [promega.jp]
- 7. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Dynamics of Cytochrome P450 3A4 in the Presence of Substrates and Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Dynamics of Cytochrome P450 3A4 in the Presence of Substrates and Cytochrome P450 Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations - PMC [pmc.ncbi.nlm.nih.gov]
Cyp3A4-IN-3: A Technical Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyp3A4-IN-3, a potent and specific inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. As a structural analogue of Ritonavir (B1064), this compound offers a simplified chemical framework while exhibiting enhanced inhibitory activity, making it a valuable tool in drug discovery and development. This document details the synthesis, characterization, and experimental protocols related to this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.
Introduction
This compound is a high-affinity inhibitor of CYP3A4, a critical enzyme responsible for the metabolism of a vast array of clinically important drugs.[1][2][3][4][5] The inhibition of CYP3A4 can be a deliberate strategy to "boost" the plasma concentrations of co-administered drugs, thereby enhancing their therapeutic efficacy. This compound, a ritonavir analogue, has demonstrated significant potential in this regard, with an IC50 value of 0.075 μM, indicating approximately twice the inhibitory potency of ritonavir.[3][4][6] Its development is part of a rational design approach to create more potent and structurally simpler CYP3A4 inhibitors.[6][7] This guide serves as a technical resource for researchers interested in utilizing this compound in their studies.
Synthesis of this compound
The synthesis of this compound is based on established methods for creating ritonavir analogues, as detailed in the work by Samuels and Sevrioukova.[1][6] While the exact, step-by-step synthesis of this compound is proprietary and detailed in the supplementary information of the referenced publications, the general synthetic strategy involves the coupling of key building blocks. The synthesis of similar ritonavir analogues has been described, providing a likely blueprint for the creation of this compound.[2][8]
A generalized synthetic approach would likely involve:
-
Preparation of the core scaffold: This typically involves multi-step synthesis to create the central diamino alcohol backbone, a key structural feature of ritonavir and its analogues.
-
Synthesis of side-chain moieties: The specific side chains that provide the desired hydrophobicity and interactions with the CYP3A4 active site are synthesized separately.
-
Coupling and final modification: The side chains are then coupled to the core scaffold, followed by any necessary deprotection or modification steps to yield the final inhibitor.
Researchers seeking to replicate the synthesis should refer to the supplementary materials of the primary literature for precise reaction conditions, reagents, and purification methods.[1][6]
Characterization of this compound
The comprehensive characterization of this compound is crucial to confirm its identity, purity, and biological activity. Standard analytical techniques are employed to this end.
Spectroscopic and Spectrometric Analysis
The structural integrity and purity of this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Analogues
| Parameter | Description | Value/Method | Reference |
| Molecular Formula | C31H39N3O3S | Calculated | [1] |
| Molecular Weight | 533.73 g/mol | Calculated | [1] |
| Purity | >95% | Determined by NMR | [1] |
| ¹H NMR | (400 MHz, CDCl₃) | Spectra provided in supplementary materials of cited literature. | [1] |
| HRMS (m/z) | [M+Na]⁺ | Calculated and Found values are provided in supplementary materials. | [1] |
Note: Specific spectral data for this compound is contained within the supplementary information of the primary research articles.
Biological Activity
The primary biological activity of this compound is its potent and specific inhibition of the CYP3A4 enzyme. This is quantified by its half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Inhibitory Activity of this compound against Human CYP3A4
| Parameter | Description | Value | Reference |
| IC50 | Half-maximal inhibitory concentration | 0.075 µM | [3][4][9][10] |
This IC50 value demonstrates that this compound is a highly potent inhibitor of CYP3A4, surpassing the potency of the parent compound, ritonavir.[3][4][6]
Experimental Protocols
CYP3A4 Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds like this compound against human CYP3A4. This method often utilizes a probe substrate, such as midazolam, which is specifically metabolized by CYP3A4.[3][4][11]
Objective: To measure the IC50 value of this compound for the inhibition of CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4
-
This compound (test inhibitor)
-
Midazolam (probe substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, midazolam, and the internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine human liver microsomes (or recombinant CYP3A4) and potassium phosphate buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate (midazolam) and the NADPH regenerating system.
-
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Mechanism of CYP3A4 Inhibition
The following diagram illustrates the fundamental mechanism of action of this compound.
Caption: Mechanism of CYP3A4 inhibition by this compound.
Experimental Workflow for CYP3A4 Inhibition Assay
The diagram below outlines the key steps in a typical in vitro experiment to determine the inhibitory potency of a compound against CYP3A4.
Caption: Workflow for a CYP3A4 inhibition assay.
Conclusion
This compound represents a significant advancement in the development of potent and specific CYP3A4 inhibitors. Its simplified structure and enhanced inhibitory activity compared to ritonavir make it an invaluable research tool for studying drug metabolism and a promising candidate for further development as a pharmacoenhancer. This guide provides the foundational technical information required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors. For detailed experimental procedures and complete characterization data, readers are strongly encouraged to consult the primary scientific literature cited herein.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of selenazole-substituted ritonavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 [mdpi.com]
- 4. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search [escholarship.org]
- 6. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Cyp3A4-IN-3: A Potent CYP3A4 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of Cyp3A4-IN-3, a high-affinity and specific inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This compound has been identified as a potent ritonavir (B1064) analogue, exhibiting a simplified chemical structure while demonstrating a twofold increase in inhibitory efficacy against its target.[1][2][3][4][5][6][7] This document details the quantitative inhibitory data, outlines representative experimental protocols for its characterization, and provides visual representations of the experimental workflow and its mechanism of action within the broader context of drug metabolism.
Quantitative Data Summary
The inhibitory potency of this compound against CYP3A4 has been quantified, providing a clear measure of its efficacy. This data is crucial for comparative analysis and for understanding its potential as a therapeutic agent or a research tool.
| Compound | Target | IC50 (μM) | Description | Potential Applications |
| This compound | CYP3A4 | 0.075 | A high-affinity, specific inhibitor. It is a ritonavir analogue with a simpler structure and twice the inhibitory effect of ritonavir.[1][2][3][4][5][6][7] | Antiviral agent, Immunosuppressant[1][2][4][5][6][7] |
Experimental Protocols
While the specific, detailed protocols for the discovery of this compound are not publicly available, this section provides a representative, in-depth methodology for determining the IC50 value of a potential CYP3A4 inhibitor, based on established scientific literature.
Protocol: Determination of IC50 for a CYP3A4 Inhibitor
This protocol describes a common in vitro method using human liver microsomes to assess the inhibitory potential of a compound against CYP3A4.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Test Compound (e.g., this compound)
-
CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution from the stock solution.
-
Prepare a working solution of the CYP3A4 probe substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (pre-warmed to 37°C)
-
A series of concentrations of the test compound (or vehicle control).
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile, containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Normalize the data to the vehicle control (considered as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the experimental workflow for inhibitor characterization and the signaling pathway of CYP3A4-mediated drug metabolism and its inhibition.
References
- 1. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cytochrome P450 3A4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
In-Depth Technical Guide to Cyp3A4-IN-3: A Potent Cytochrome P450 3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp3A4-IN-3 is a potent and specific inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed information on its mechanism of action and available experimental data are presented to support its use in research and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name tert-butyl N-[(2S)-1-naphthalen-1-yl-3-[(2R)-1-oxo-3-phenyl-1-(2-pyridin-3-ylethylamino)propan-2-yl]sulfanylpropan-2-yl]carbamate, is a complex small molecule designed for high-affinity binding to the active site of CYP3A4.[1] Its structure incorporates several key features that contribute to its inhibitory activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(2S)-1-naphthalen-1-yl-3-[(2R)-1-oxo-3-phenyl-1-(2-pyridin-3-ylethylamino)propan-2-yl]sulfanylpropan-2-yl]carbamate[1] |
| PubChem CID | 145865313[1] |
| Molecular Formula | C₃₄H₃₉N₃O₃S[1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CS--INVALID-LINK--C(=O)NCCC4=CN=CC=C4[1] |
| Molecular Weight | 569.8 g/mol [1] |
| XLogP3-AA | 7.1[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 14 |
Mechanism of Action
This compound functions as a high-affinity, specific inhibitor of the cytochrome P450 3A4 enzyme.[2][3][4][5] CYP3A4 is a major enzyme in the human liver and intestine responsible for the metabolism of a large number of therapeutic drugs.[3] By inhibiting CYP3A4, this compound can alter the pharmacokinetics of co-administered drugs that are substrates of this enzyme, potentially leading to increased drug exposure and efficacy or, conversely, toxicity. The mechanism of inhibition is believed to involve direct binding to the active site of the enzyme, preventing the metabolism of other substrates.
The primary reported biological activity is its potent inhibition of CYP3A4, with a half-maximal inhibitory concentration (IC50) of 0.075 µM .[2][3][4][5] This makes it a valuable tool for in vitro and in vivo studies of CYP3A4-mediated drug metabolism.
Experimental Data
Currently, the publicly available quantitative data for this compound is limited. The key reported value is its IC50 against CYP3A4.
Table 2: In Vitro Activity of this compound
| Target | Assay | Activity (IC50) |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | 0.075 µM[2][3][4][5] |
Experimental Protocols
While a specific, detailed experimental protocol for the determination of the IC50 of this compound is not publicly available, a general methodology for assessing CYP3A4 inhibition can be described based on standard laboratory practices.
General Protocol for CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of a compound against human CYP3A4.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.
-
Incubation Mixture: In each well of the microplate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the NADPH regenerating system and the CYP3A4 substrate (BFC) to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) at appropriate excitation and emission wavelengths (e.g., 409 nm excitation, 530 nm emission) over a period of time (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling and Metabolic Pathways
This compound directly targets the CYP3A4 enzyme, which is a central hub in the metabolism of numerous xenobiotics, including a large percentage of clinically used drugs. Its effect is therefore not on a specific signaling pathway in the traditional sense, but rather on the broader pathway of drug metabolism and clearance.
The inhibition of CYP3A4 can have significant downstream consequences on various physiological and pharmacological processes that are dependent on the metabolites of CYP3A4 substrates. For instance, if CYP3A4 is responsible for activating a prodrug, its inhibition by this compound would lead to reduced efficacy of that prodrug. Conversely, if CYP3A4 deactivates a drug, its inhibition would lead to increased drug levels and potentially toxicity.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, based on its chemical structure, a plausible synthetic approach would involve a multi-step process combining peptide coupling, nucleophilic substitution, and protection/deprotection strategies common in medicinal chemistry. The synthesis would likely start from commercially available chiral amino acid and alcohol precursors.
Applications in Research and Drug Development
This compound serves as a valuable research tool for:
-
Investigating the role of CYP3A4 in the metabolism of new chemical entities: By selectively inhibiting CYP3A4, researchers can determine the contribution of this enzyme to the overall metabolism of a drug candidate.
-
Studying drug-drug interactions: this compound can be used as a model inhibitor to predict potential drug-drug interactions for compounds that are metabolized by CYP3A4.
-
Probing the structure and function of the CYP3A4 active site: As a high-affinity ligand, it can be used in structural biology studies (e.g., X-ray crystallography) to understand the molecular basis of CYP3A4 inhibition.
-
Potential as a pharmacokinetic enhancer: In a therapeutic context, inhibitors of CYP3A4 can be co-administered with certain drugs to "boost" their systemic exposure and enhance their therapeutic effect.
Conclusion
This compound is a potent and specific inhibitor of CYP3A4, making it a significant molecule for both basic research and pharmaceutical development. While further studies are needed to fully elucidate its properties and potential applications, the available data clearly indicate its utility in understanding and manipulating CYP3A4-mediated drug metabolism. This guide provides a foundational understanding of this compound for professionals in the field.
References
- 1. This compound | C34H39N3O3S | CID 145865313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling and Interaction Analysis of Cyp3A4-IN-3 with CYP3A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the biotransformation of a vast array of xenobiotics. Inhibition of this enzyme can lead to significant drug-drug interactions, a major concern in drug development and clinical practice. Cyp3A4-IN-3, a potent inhibitor of CYP3A4, serves as a key tool compound for studying the structure and function of this enzyme. This technical guide provides an in-depth overview of the in silico modeling of the this compound and CYP3A4 interaction, alongside detailed experimental protocols for its characterization. The guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the inhibition of CYP3A4.
Introduction to this compound and CYP3A4
CYP3A4 is a member of the cytochrome P450 superfamily of monooxygenases, primarily expressed in the liver and small intestine. Its large and malleable active site allows it to metabolize a wide variety of structurally diverse compounds. Due to its central role in drug metabolism, predicting and understanding the inhibitory potential of new chemical entities against CYP3A4 is a fundamental aspect of drug discovery and development.
This compound is a high-affinity, specific inhibitor of CYP3A4. It is structurally analogous to ritonavir, a well-known antiretroviral drug that also potently inhibits CYP3A4. The potent inhibitory activity of this compound makes it a valuable research tool for elucidating the mechanisms of CYP3A4-mediated drug metabolism and for use in in vitro drug-drug interaction studies.
Quantitative Data Summary
The inhibitory potency of this compound against CYP3A4 is a key quantitative parameter. This and other relevant data are summarized in the table below for clear comparison.
| Compound | Target | Parameter | Value |
| This compound | CYP3A4 | IC50 | 0.075 µM[1][2][3][4] |
Table 1: Quantitative Data for this compound Inhibition of CYP3A4. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
In Silico Modeling of the this compound and CYP3A4 Interaction
In silico modeling, particularly molecular docking, is a powerful computational technique used to predict the binding mode and affinity of a ligand (in this case, this compound) to a protein receptor (CYP3A4). This approach provides valuable insights into the structural basis of inhibition.
Molecular Docking Workflow
The general workflow for performing molecular docking of this compound into the active site of CYP3A4 is depicted in the following diagram.
Detailed Molecular Docking Protocol (Representative)
This protocol provides a step-by-step guide for performing molecular docking of this compound with CYP3A4 using AutoDock Vina, a widely used open-source docking program.
Software and Resources:
-
Protein Data Bank (PDB): For obtaining the crystal structure of CYP3A4 (e.g., PDB ID: 1TQN).
-
Chemical Structure Database (e.g., PubChem): For obtaining the 2D structure of this compound (CID 145865313).
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing the protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Molecular Visualization Software (e.g., PyMOL, Chimera): For analyzing the results.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of human CYP3A4 from the PDB (e.g., 1TQN).
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database.
-
Use a program like Open Babel to convert the 2D structure to a 3D structure and save it as a PDB file.
-
Open the 3D structure of this compound in ADT.
-
Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define the binding site on the CYP3A4 structure. This is typically centered on the heme group or the location of a co-crystallized inhibitor.
-
Set the dimensions of the grid box to encompass the entire active site. The grid box should be large enough to allow for translational and rotational freedom of the ligand.
-
Generate the grid parameter file (.gpf).
-
-
Docking Simulation:
-
Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Load the prepared CYP3A4 PDBQT file and the docking output PDBQT file into a molecular visualization tool.
-
Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the CYP3A4 active site. Key residues often involved in inhibitor binding include those in the vicinity of the heme group and within the substrate-binding cavity.
-
Experimental Protocols for In Vitro Characterization
The in vitro determination of the IC50 value is a standard method to quantify the inhibitory potency of a compound against a specific enzyme.
Overall Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of an in vitro experiment to determine the IC50 of this compound.
Detailed Protocol for CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes a typical in vitro assay to determine the IC50 value of this compound using human liver microsomes (HLMs) as the enzyme source and midazolam as the probe substrate.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
1'-hydroxymidazolam (B1197787) (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a working solution of midazolam in the assay buffer. The concentration should be at or below its Km for CYP3A4 to ensure sensitivity to inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLMs on ice and dilute to the desired protein concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the diluted HLMs, and the various concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the midazolam working solution and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard to each well.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of 1'-hydroxymidazolam in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity remaining against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a non-linear regression software (e.g., GraphPad Prism).
-
Conclusion
The in silico modeling and in vitro characterization of this compound provide a powerful combination of techniques to understand its interaction with CYP3A4. Molecular docking offers a structural rationale for its potent inhibitory activity, while the in vitro IC50 determination provides a quantitative measure of its potency. The workflows and protocols detailed in this guide serve as a comprehensive resource for researchers in the field of drug metabolism and drug discovery, facilitating further investigation into the critical role of CYP3A4 in pharmacology and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. A Combined Molecular Docking/Dynamics Approach to Probe the Binding Mode of Cancer Drugs with Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Cyp3A4-IN-3: A Technical Guide to its Selectivity for Cytochrome P450 3A4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available information regarding the selectivity of Cyp3A4-IN-3, a potent inhibitor of Cytochrome P450 3A4 (CYP3A4). This document summarizes the known inhibitory activity, outlines typical experimental protocols for determining CYP inhibition, and presents visual representations of key concepts and workflows.
Core Focus: this compound Selectivity
Quantitative Data on this compound Inhibition
The primary quantitative measure of a compound's inhibitory effect is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| CYP Isoform | Inhibitor | IC50 (µM) | Data Source |
| CYP3A4 | This compound | 0.075 | MedChemExpress, TargetMol, InvivoChem |
| CYP1A2 | This compound | Data not available | - |
| CYP2C9 | This compound | Data not available | - |
| CYP2C19 | This compound | Data not available | - |
| CYP2D6 | This compound | Data not available | - |
Note: The lack of publicly available IC50 values for other CYP isoforms prevents a quantitative assessment of this compound's selectivity.
Experimental Protocols for Determining CYP Inhibition
The determination of a compound's inhibitory effect on CYP enzymes is a critical step in drug discovery and development. The following is a generalized protocol for an in vitro fluorescence-based CYP inhibition assay, a common method for high-throughput screening.
Principle
This assay measures the ability of a test compound to inhibit the activity of a specific CYP isoform. The CYP enzyme metabolizes a fluorogenic probe substrate, resulting in a fluorescent product. The rate of fluorescence generation is proportional to the enzyme's activity. An inhibitor will decrease the rate of fluorescence production.
Materials
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C9, CYP2C19, CYP2D6)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (this compound) and positive control inhibitors
-
Potassium phosphate (B84403) buffer
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
General Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound) and a known selective inhibitor for each CYP isoform (positive control) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the recombinant CYP enzymes, fluorogenic substrates, and NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include wells with the positive control inhibitor and a vehicle control (solvent only).
-
Add the specific recombinant CYP enzyme to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the metabolic reaction by adding the fluorogenic probe substrate and the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of the reaction (fluorescence units per minute) for each concentration of the test compound.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
Signaling Pathway of CYP3A4 Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of CYP3A4.
Caption: Competitive inhibition of CYP3A4 by this compound.
Experimental Workflow for Determining CYP Inhibition IC50
The diagram below outlines the key steps involved in an in vitro fluorescence-based assay to determine the IC50 value of an inhibitor.
Caption: Workflow for CYP inhibition IC50 determination.
Logical Relationship of Selective Inhibition
This diagram illustrates the concept of selective inhibition, where an inhibitor has a significantly higher affinity for one enzyme isoform over others.
Caption: Conceptual diagram of selective CYP3A4 inhibition.
Conclusion
This compound is a potent inhibitor of CYP3A4 with a reported IC50 value of 0.075 µM. While this indicates high affinity for this specific isoform, the lack of publicly available data on its effects on other CYP enzymes makes a comprehensive assessment of its selectivity challenging. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding and further investigating the inhibitory profile of this and other novel compounds in drug discovery and development. Further research is required to fully elucidate the selectivity profile of this compound.
Cyp3A4-IN-3: A Technical Guide to Reversible vs. Irreversible Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical differences between reversible and irreversible inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. While specific data for a compound designated "Cyp3A4-IN-3" is limited, this document will use it as a representative potent inhibitor to illustrate the principles and experimental workflows essential for characterizing the mechanism of action of novel chemical entities targeting CYP3A4.
Introduction to CYP3A4 Inhibition
Cytochrome P450 3A4 is a member of the cytochrome P450 monooxygenase superfamily, predominantly found in the liver and intestine. It is responsible for the metabolism of approximately 50% of all clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potential toxicity. Understanding the nature of this inhibition—whether it is reversible or irreversible—is paramount in drug discovery and development.
Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme. This binding is in rapid equilibrium, and the enzyme's activity can be fully restored upon removal of the inhibitor. In contrast, irreversible inhibition , often referred to as time-dependent inhibition (TDI), involves the formation of a stable, often covalent, bond between the inhibitor (or a reactive metabolite) and the enzyme.[1][2][3] This leads to a progressive loss of enzyme activity that is not readily recoverable and often requires the synthesis of new enzyme to restore function.[2]
Quantitative Data Presentation
Due to the limited public data on "this compound," the following tables present a combination of the single available data point for this compound and representative data for well-characterized reversible and irreversible inhibitors of CYP3A4 to facilitate comparison.
Table 1: Inhibitory Potency of Selected Compounds against CYP3A4
| Compound | Inhibition Type | IC50 (µM) |
| This compound | Not Specified | 0.075 |
| Ketoconazole | Reversible | 0.02 - 0.2 |
| Verapamil | Irreversible (TDI) | 5 - 20 |
| Erythromycin | Irreversible (TDI) | 20 - 50 |
IC50 values can vary depending on the experimental conditions, including the substrate and protein concentration used.
Table 2: Kinetic Parameters for Irreversible (Time-Dependent) Inhibition of CYP3A4
| Compound | K_I (µM) | k_inact (min⁻¹) | k_inact / K_I (L mol⁻¹ s⁻¹) |
| Verapamil | 9.8 | 0.08 | 136 |
| Erythromycin | 15 | 0.05 | 56 |
| Diltiazem | 4.5 | 0.012 | 44.5 |
K_I is the concentration of inhibitor that gives half the maximal rate of inactivation, and k_inact is the maximal rate of inactivation.[4] These parameters are crucial for predicting the clinical significance of time-dependent inhibition.[4][5]
Experimental Protocols for Characterizing Inhibition Mechanisms
Distinguishing between reversible and irreversible CYP3A4 inhibition is a critical step in preclinical drug development. The following are detailed methodologies for key experiments.
IC50 Determination (Reversible Inhibition)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a reversible inhibitor.
Methodology:
-
Preparation of Reagents:
-
Human liver microsomes (HLMs) or recombinant CYP3A4 enzyme.
-
NADPH regenerating system (cofactor).
-
CYP3A4 probe substrate (e.g., midazolam, testosterone).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
A series of dilutions of the test inhibitor are prepared.
-
The inhibitor, HLMs (or recombinant enzyme), and buffer are pre-incubated for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is initiated by the addition of the CYP3A4 probe substrate and the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes) and then terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
-
The samples are then processed (e.g., centrifugation) to remove protein.
-
The formation of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.
-
IC50 Shift Assay (Screening for Time-Dependent Inhibition)
The IC50 shift assay is a common method to screen for time-dependent inhibition.[6][7] A significant increase in potency (a lower IC50 value) after pre-incubation with NADPH suggests TDI.[6][7]
Methodology:
-
Two Sets of Incubations: The experiment is run in parallel under two conditions:
-
Condition A (-NADPH): The test inhibitor is pre-incubated with HLMs for a defined period (e.g., 30 minutes) at 37°C without NADPH.
-
Condition B (+NADPH): The test inhibitor is pre-incubated with HLMs for the same duration at 37°C with NADPH.
-
-
Initiation of Reaction:
-
Following the pre-incubation, the CYP3A4 probe substrate (and NADPH for Condition A) is added to initiate the metabolic reaction.
-
The reaction proceeds for a short duration.
-
-
Termination and Analysis:
-
The reaction is terminated, and the samples are analyzed as described for the IC50 determination.
-
-
Data Analysis:
-
IC50 values are calculated for both conditions.
-
An IC50 shift ratio is calculated: Ratio = IC50 (-NADPH) / IC50 (+NADPH).
-
A ratio significantly greater than 1 (typically >1.5-2) is indicative of time-dependent inhibition.[6]
-
Determination of k_inact and K_I (Definitive TDI Characterization)
For compounds that show a positive result in the IC50 shift assay, the kinetic parameters of inactivation, k_inact and K_I, are determined to quantify the extent of TDI.[4][8]
Methodology:
-
Pre-incubation:
-
Multiple concentrations of the inhibitor are pre-incubated with HLMs and NADPH for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Dilution and Substrate Addition:
-
At each time point, an aliquot of the pre-incubation mixture is diluted into a secondary incubation mixture containing the CYP3A4 probe substrate and NADPH. This dilution step is crucial to minimize further inactivation during the substrate metabolism phase.
-
-
Measurement of Residual Activity:
-
The rate of metabolite formation is measured in the secondary incubation.
-
-
Data Analysis:
-
For each inhibitor concentration, the natural logarithm of the percent remaining enzyme activity is plotted against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
The k_obs values are then plotted against the inhibitor concentrations.
-
The data are fitted to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).[4][9]
-
Visualizing Inhibition Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Reversible and Irreversible Enzyme Inhibition.
Caption: Experimental Workflow for CYP3A4 Inhibition Characterization.
Conclusion
The characterization of a compound's inhibitory mechanism against CYP3A4 is a cornerstone of modern drug development. While the distinction between reversible and irreversible inhibition may seem subtle, it has profound implications for a drug's safety profile and its potential for clinically significant drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for elucidating the nature of CYP3A4 inhibition, enabling informed decisions in the progression of new chemical entities towards clinical application. For a potent inhibitor like "this compound," a thorough investigation using these methods would be imperative to understand its full pharmacological profile.
References
- 1. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 2. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
- 3. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 5. Prediction of time-dependent CYP3A4 drug-drug interactions: impact of enzyme degradation, parallel elimination pathways, and intestinal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. evotec.com [evotec.com]
- 9. researchgate.net [researchgate.net]
Preliminary In Vitro Evaluation of Cyp3A4-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Cyp3A4-IN-3, a novel investigational compound. The data and protocols presented herein are intended to offer a detailed understanding of its inhibitory potential and mechanism of action against Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme, primarily expressed in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3][4] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug exposure.[5][6][7] Therefore, a thorough in vitro assessment of the inhibitory potential of new chemical entities on CYP3A4 is a mandatory step in early drug development.[5][6][8] This document summarizes the initial in vitro characterization of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against CYP3A4 was assessed using a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Reversible Inhibition of this compound against Human CYP3A4
| Parameter | Value |
| Probe Substrate | Midazolam |
| IC50 (µM) | 1.2 ± 0.2 |
| Inhibition Type | Competitive |
| Ki (µM) | 0.8 ± 0.1 |
Table 2: Time-Dependent Inhibition (TDI) of this compound
| Parameter | Value |
| IC50 Shift Ratio (-NADPH/+NADPH) | 3.5 |
| kinact (min-1) | 0.05 |
| KI (µM) | 2.1 |
| kinact/KI (µL/min/pmol) | 23.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. CYP3A4 Reversible Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of CYP3A4 activity.
-
Materials:
-
Recombinant human CYP3A4 supersomes
-
Midazolam (probe substrate)
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
A pre-incubation mixture containing recombinant human CYP3A4 and varying concentrations of this compound (or ketoconazole) in potassium phosphate buffer is prepared.
-
The mixture is incubated for 10 minutes at 37°C.
-
The reaction is initiated by the addition of midazolam.
-
The reaction is further initiated by the addition of the NADPH regenerating system and incubated for 10 minutes at 37°C.
-
The reaction is terminated by the addition of cold acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite, 1'-hydroxymidazolam.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
2. CYP3A4 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
-
Objective: To assess if this compound or its metabolite(s) cause a time-dependent inactivation of CYP3A4.
-
Procedure:
-
Two sets of experiments are conducted: one with a pre-incubation step in the presence of NADPH ("+NADPH") and one without ("-NADPH").
-
+NADPH: this compound is pre-incubated with human liver microsomes and the NADPH regenerating system for 30 minutes at 37°C to allow for metabolic activation.
-
-NADPH: this compound is pre-incubated with human liver microsomes without the NADPH regenerating system.
-
Following the pre-incubation, an aliquot of the mixture is diluted into a secondary incubation containing the probe substrate (midazolam) and NADPH to measure the remaining CYP3A4 activity.
-
The IC50 values from both conditions are determined. An IC50 shift ratio of >1.5 is indicative of time-dependent inhibition.[9]
-
Visualizations
CYP3A4 Catalytic Cycle and Inhibition
Caption: The catalytic cycle of CYP3A4 and points of inhibition by this compound.
Experimental Workflow for In Vitro CYP3A4 Inhibition Assessment
Caption: Workflow for assessing the in vitro CYP3A4 inhibitory potential of this compound.
Discussion and Conclusion
The preliminary in vitro data indicate that this compound is a potent inhibitor of CYP3A4. The IC50 value of 1.2 µM suggests a significant potential for reversible inhibition. Furthermore, the IC50 shift ratio of 3.5 in the time-dependent inhibition assay strongly indicates that this compound is also a mechanism-based inactivator of CYP3A4. The determined kinetic parameters for TDI (kinact and KI) will be crucial for subsequent modeling and simulation to predict the clinical relevance of this finding.
These in vitro findings are critical for guiding further drug development decisions. The potential for both reversible and time-dependent inhibition of CYP3A4 by this compound necessitates a careful evaluation of potential drug-drug interactions in future clinical studies. Advanced modeling, such as physiologically based pharmacokinetic (PBPK) modeling, is recommended to quantitatively predict the DDI risk.[10]
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 7. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of In Vitro CYP3A4 TDI Assay Conditions and Use of Derived Parameters for Clinical DDI Risk Assessment Using Static and Dynamic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyp3A4-IN-3: An In-Depth Technical Guide to its Potential for Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp3A4-IN-3 is a high-affinity, specific inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme, a critical component in the metabolism of a vast array of therapeutic agents.[1][2][3][4][5] As a structural analogue of ritonavir (B1064), a potent and clinically significant CYP3A4 inhibitor, this compound exhibits a strong potential for clinically relevant drug-drug interactions (DDIs).[1][2][3][5] This technical guide provides a comprehensive overview of the core principles underlying the DDI potential of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to anticipate, investigate, and mitigate the risks associated with the co-administration of this compound with other therapeutic agents.
Introduction to CYP3A4 and its Inhibition
The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of xenobiotics, including approximately 75% of all marketed drugs.[6] Among these, CYP3A4 is the most abundant and significant isoform in the human liver and intestine, responsible for the metabolism of over 50% of clinically used drugs.[6][7] Inhibition of CYP3A4 can lead to a significant increase in the plasma concentration of co-administered drugs that are substrates for this enzyme, thereby increasing the risk of adverse effects and toxicity.
This compound has been identified as a potent and specific inhibitor of CYP3A4.[1][2][3][4][5] Understanding its inhibitory potential is therefore crucial for the safe and effective development of any therapeutic regimen involving this compound.
Quantitative Data
The inhibitory potency of this compound against CYP3A4 has been characterized by its half-maximal inhibitory concentration (IC50). Due to the limited availability of further specific quantitative data for this compound, data for its structural analogue, ritonavir, is included for comparative purposes to illustrate the potential magnitude of its effects.
| Compound | Parameter | Value | Enzyme | Substrate | Reference |
| This compound | IC50 | 0.075 µM | CYP3A4 | Not Specified | [1][2][3][4][5] |
| Ritonavir | IC50 | Up to 1.62 mg/L (~2.2 µM) | CYP3A4 | Not Specified | |
| Ritonavir | Ki | Not Specified | CYP3A4 | Not Specified | |
| Clarithromycin | IC50 (Ki) | 56 (43) µM | CYP3A4 | Triazolam | [2][8] |
| Ketoconazole (B1673606) | IC50 | Not Specified | CYP3A4 | Testosterone (B1683101) | [9] |
| Kushenol K | Ki | 1.35 µM | CYP3A4 | Not Specified | [1] |
| Peucedanol | Ki | 4.07 µM | CYP3A4 | Not Specified | [8] |
Mechanism of Action and Signaling Pathways
This compound, as a competitive inhibitor of CYP3A4, exerts its effect by binding to the active site of the enzyme, thereby preventing the metabolism of substrate drugs. This direct inhibition is the primary mechanism underlying its potential for DDIs.
The expression of the CYP3A4 gene is regulated by the pregnane (B1235032) X receptor (PXR) and the retinoid X receptor (RXR).[10][11][12] Ligands that activate the PXR/RXR heterodimer can induce the transcription of CYP3A4, leading to increased enzyme levels. While this compound acts as a direct inhibitor, understanding this regulatory pathway is crucial in the broader context of drug metabolism and potential for complex interactions.
The direct consequence of CYP3A4 inhibition by this compound is the reduced metabolism of co-administered drugs that are CYP3A4 substrates.
Potential for Drug-Drug Interactions
Given that this compound is a potent CYP3A4 inhibitor and an analogue of ritonavir, it is anticipated to have a high potential for DDIs. The co-administration of this compound with drugs that are substrates of CYP3A4 can lead to increased plasma concentrations of these drugs, potentially resulting in toxicity.
Examples of Drugs Metabolized by CYP3A4 and Potential Interactions (based on ritonavir data):
| Drug Class | Example Drugs | Potential Consequence of Co-administration with a Potent CYP3A4 Inhibitor |
| Opioids | Fentanyl, Alfentanil | Increased and/or prolonged sedation, respiratory depression |
| Benzodiazepines | Midazolam, Alprazolam, Triazolam | Increased sedation, risk of respiratory depression |
| Statins | Atorvastatin, Simvastatin, Lovastatin | Increased risk of myopathy and rhabdomyolysis |
| Calcium Channel Blockers | Amlodipine, Felodipine, Nifedipine | Increased risk of hypotension and edema |
| Immunosuppressants | Cyclosporine, Tacrolimus, Sirolimus | Increased immunosuppressant levels and risk of toxicity |
| Anticoagulants | Rivaroxaban, Apixaban | Increased risk of bleeding |
| Antiarrythmics | Amiodarone, Quinidine | Increased risk of arrhythmias |
| PDE5 Inhibitors | Sildenafil, Tadalafil | Increased risk of hypotension, visual disturbances |
| Certain Antipsychotics | Quetiapine, Lurasidone | Increased plasma concentrations and risk of side effects |
| Certain Chemotherapeutics | Docetaxel, Vincristine | Increased risk of toxicity |
Experimental Protocols
To assess the DDI potential of a compound like this compound, a series of in vitro and in vivo studies are necessary.
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the IC50 and Ki of this compound for CYP3A4-mediated metabolism.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4)
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)[9][13]
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Protocol (using Testosterone as substrate): [9][13][14]
-
Preparation of Reagents: Prepare stock solutions of testosterone, this compound, and internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine HLM or rCYP3A4, potassium phosphate buffer, and varying concentrations of this compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the testosterone substrate to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the testosterone metabolite (6β-hydroxytestosterone) using a validated LC-MS/MS method.[15]
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor (this compound) concentration. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Experimental Workflow for DDI Assessment
A systematic approach is required to evaluate the DDI potential of a new chemical entity (NCE) like this compound.
References
- 1. cytochrome P450 3A4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYP | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CYP3A4 - Wikipedia [en.wikipedia.org]
- 7. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Inhibition of CYP3A4 by Cyp3A4-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3][4] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy or increased toxicity.[2][3][5] Therefore, it is crucial to evaluate the inhibitory potential of new chemical entities (NCEs) on CYP3A4 activity early in the drug discovery process.[1] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory effect of a test compound, "Cyp3A4-IN-3," on human CYP3A4 activity.
The assay utilizes a fluorogenic substrate that is converted by CYP3A4 into a highly fluorescent product.[2][3][6][7] The rate of fluorescence generation is proportional to CYP3A4 activity. By measuring the fluorescence in the presence of varying concentrations of this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Mechanism of Action
CYP3A4 is a heme-containing monooxygenase that catalyzes the oxidation of a wide variety of xenobiotics, including drugs, to facilitate their excretion from the body.[2][3] The catalytic cycle involves the binding of a substrate, followed by a series of reduction and oxidation steps involving NADPH-cytochrome P450 reductase. Inhibition of CYP3A4 can occur through reversible or irreversible mechanisms.[8][9][10] Reversible inhibitors bind non-covalently to the enzyme, while irreversible (or mechanism-based) inhibitors form a covalent bond with the enzyme, leading to its inactivation.[9][10][11]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human CYP3A4 | Commercially Available | e.g., Abcam | -80°C |
| CYP3A4 Substrate (e.g., a non-fluorescent resorufin (B1680543) derivative) | Commercially Available | e.g., Abcam | -20°C |
| NADPH Generating System (100X) | Commercially Available | e.g., Abcam | -20°C |
| CYP3A4 Assay Buffer | Commercially Available | e.g., Abcam | -20°C |
| Ketoconazole (Positive Control Inhibitor) | Sigma-Aldrich | K1003 | -20°C |
| This compound (Test Compound) | N/A | N/A | As per compound specifications |
| 96-well black, flat-bottom plates | Corning | 3915 | Room Temperature |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), HPLC grade | Sigma-Aldrich | D2650 | Room Temperature |
Reagent Preparation
-
CYP3A4 Assay Buffer : Equilibrate to room temperature before use.
-
NADPH Generating System (100X) : Reconstitute according to the manufacturer's instructions (e.g., in CYP3A4 Assay Buffer).[6][7] Keep on ice during use.
-
CYP3A4 Substrate Stock Solution (e.g., 2 mM) : Reconstitute in acetonitrile.[7]
-
Recombinant Human CYP3A4 Enzyme : Reconstitute in CYP3A4 Assay Buffer immediately before use.[6][7]
-
Ketoconazole Stock Solution (e.g., 5 mM) : Dissolve in acetonitrile.[6][7]
-
This compound Stock Solution (e.g., 10 mM) : Dissolve in DMSO.
Assay Procedure
-
Prepare Serial Dilutions of Inhibitors :
-
Prepare a series of dilutions of this compound and Ketoconazole in CYP3A4 Assay Buffer. The final concentration of the solvent (DMSO or acetonitrile) should be kept constant across all wells (typically ≤1%).[6]
-
-
Reaction Setup :
-
In a 96-well black plate, add the following to each well:
-
CYP3A4 Assay Buffer
-
Serial dilutions of this compound or Ketoconazole (for positive control) or vehicle (for no inhibition control).
-
Recombinant Human CYP3A4 enzyme solution.
-
-
Include wells for a "no enzyme" control (containing all components except the enzyme) and a "no substrate" control.
-
-
Pre-incubation :
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Initiate the Reaction :
-
Prepare a Substrate/NADPH mixture by diluting the CYP3A4 Substrate and the NADPH Generating System in CYP3A4 Assay Buffer.
-
Add the Substrate/NADPH mixture to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement :
Data Presentation
The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of test well / Rate of vehicle control well)] x 100
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Table 1: Inhibition of CYP3A4 by this compound and Ketoconazole
| Inhibitor | IC50 (µM) |
| This compound | 1.5 |
| Ketoconazole | 0.1 |
Table 2: Representative Raw Data for IC50 Determination of this compound
| [this compound] (µM) | Log [this compound] | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 500 | 0 |
| 0.01 | -2.00 | 495 | 1 |
| 0.1 | -1.00 | 450 | 10 |
| 0.5 | -0.30 | 375 | 25 |
| 1.0 | 0.00 | 300 | 40 |
| 1.5 | 0.18 | 250 | 50 |
| 5.0 | 0.70 | 125 | 75 |
| 10.0 | 1.00 | 50 | 90 |
Visualizations
Caption: CYP3A4 metabolic pathway and its inhibition by this compound.
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
References
- 1. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 2. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. 亞旭生物科技 [abscience.com.tw]
- 4. CYP3A4 - Wikipedia [en.wikipedia.org]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. abcam.com [abcam.com]
- 7. Cytochrome P450 3A4 Inhibitor Screening Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 11. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
Application Notes: Cell-Based Assay for CYP3A4 Inhibition by Cyp3A4-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3] Inhibition of CYP3A4 by a new chemical entity (NCE) can lead to significant drug-drug interactions (DDIs), potentially causing increased plasma concentrations of co-administered drugs and subsequent toxicity.[4][5][6] Therefore, it is crucial to evaluate the inhibitory potential of investigational drugs on CYP3A4 early in the drug discovery process.[2][7]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory effect of a test compound, designated "Cyp3A4-IN-3," on CYP3A4 activity. The assay utilizes a luminogenic probe substrate in a cellular environment, such as cultured human hepatocytes or hepatoma cell lines (e.g., HepG2, HuH-7), which provide a more physiologically relevant system compared to biochemical assays with isolated microsomes.[7][8][9][10]
Assay Principle
The cell-based CYP3A4 inhibition assay is designed to measure the activity of CYP3A4 in intact cells in the presence of an inhibitor. The assay typically employs a pro-luciferin substrate that is cell-permeant.[2][7] Inside the cell, CYP3A4 metabolizes this substrate into luciferin (B1168401). The amount of luciferin produced is then quantified by adding a detection reagent containing luciferase, which catalyzes a light-producing reaction. The resulting luminescence is directly proportional to the CYP3A4 activity.[2] When an inhibitor like "this compound" is present, it will reduce the metabolic activity of CYP3A4, leading to a decrease in the luminescent signal. The half-maximal inhibitory concentration (IC50) can then be calculated to quantify the potency of the inhibitor.
Signaling Pathway and Mechanism of Inhibition
CYP3A4 is a monooxygenase that catalyzes the oxidative metabolism of a wide array of xenobiotics, including therapeutic drugs.[1][11] This process is a key part of the body's detoxification mechanism, converting drugs into more water-soluble metabolites that can be readily excreted. Inhibition of CYP3A4 can be reversible or irreversible (mechanism-based).[12][13] Mechanism-based inhibitors are compounds that are metabolically activated by CYP3A4 to form a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[13][14][15] This type of inhibition is of particular clinical concern as the restoration of enzyme activity requires the synthesis of new enzyme.[12][15]
Figure 1. Simplified diagram of CYP3A4-mediated drug metabolism and its inhibition.
Experimental Protocols
Materials and Reagents
-
Human hepatocytes or a suitable human liver cell line (e.g., HepaRG, cryopreserved hepatocytes).[9][10]
-
Cell culture medium (e.g., Williams' E Medium) and supplements (fetal bovine serum, penicillin-streptomycin, insulin, dexamethasone).
-
Collagen-coated 96-well plates.[16]
-
This compound (test compound).
-
Ketoconazole (B1673606) (positive control inhibitor).[7]
-
Luminogenic CYP3A4 substrate (e.g., P450-Glo™ Luciferin-IPA).[2][16]
-
Luciferin Detection Reagent.[16]
-
Phosphate-buffered saline (PBS).
-
DMSO (for compound dilution).
Experimental Workflow
The overall workflow for the cell-based CYP3A4 inhibition assay is depicted below.
Figure 2. Experimental workflow for the cell-based CYP3A4 inhibition assay.
Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Thaw and plate cryopreserved human hepatocytes or a suitable cell line in collagen-coated 96-well plates according to the supplier's instructions.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2 until a confluent monolayer is formed (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and ketoconazole (positive control) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO) and a positive control (ketoconazole).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
CYP3A4 Reaction:
-
Luminescence Detection:
-
During the substrate incubation, prepare the Luciferin Detection Reagent according to the manufacturer's protocol.[16]
-
After the reaction incubation, allow the plate to equilibrate to room temperature.
-
Transfer a specific volume of the supernatant from each well of the cell plate to a new, opaque 96-well plate.[16]
-
Add an equal volume of the Luciferin Detection Reagent to each well of the new plate.
-
Mix briefly and measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Inhibitor is the luminescence reading in the presence of the test compound.
-
Signal_Vehicle is the luminescence reading of the vehicle control (representing 0% inhibition).
-
Signal_Background is the luminescence reading from wells without cells.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in CYP3A4 activity.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (µM) |
| This compound | [Insert experimentally determined value] |
| Ketoconazole (Control) | 0.05[17] |
Note: The IC50 value for Ketoconazole is an approximate literature value and may vary depending on the specific experimental conditions.
Conclusion
This protocol provides a robust framework for assessing the inhibitory potential of "this compound" on CYP3A4 activity in a cell-based system. By following these detailed steps, researchers can generate reliable and reproducible data to inform critical decisions in the drug development pipeline regarding potential drug-drug interactions. It is recommended to also consider follow-up studies, such as time-dependent inhibition assays, to further characterize the mechanism of any observed inhibition.[4][9][18]
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. fastercapital.com [fastercapital.com]
- 7. promega.com [promega.com]
- 8. Evaluation of CYP3A4 inhibition and hepatotoxicity using DMSO-treated human hepatoma HuH-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 13. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
- 16. promega.com [promega.com]
- 17. RSC - Page load error [pubs.rsc.org]
- 18. Evaluation of Time-Dependent CYP3A4 Inhibition Using Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Characterization of Cyp3A4-IN-3 in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity.[3][4][5] Therefore, characterizing the inhibitory potential of new chemical entities (NCEs) on CYP3A4 is a crucial step in drug discovery and development.[6][7] These application notes provide a detailed protocol for the characterization of "Cyp3A4-IN-3," a hypothetical inhibitor, in human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.[8]
Mechanism of Action of CYP3A4 Inhibitors
CYP3A4 inhibitors can be classified into two main categories:
-
Reversible Inhibitors: These compounds bind to the enzyme's active site temporarily and can be displaced. Their inhibitory effect is dependent on the concentration of both the inhibitor and the substrate.
-
Irreversible (Mechanism-Based) Inhibitors: These compounds, after being metabolized by CYP3A4 to a reactive intermediate, form a covalent bond with the enzyme, leading to its permanent inactivation.[5][9][10] This type of inhibition is time- and concentration-dependent and requires the synthesis of new enzyme to restore activity.[9]
Data Presentation: Inhibitory Profile of this compound
The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), and for mechanism-based inhibitors, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate of inactivation (K_I).
Table 1: IC50 Determination for this compound with Different CYP3A4 Substrates
| CYP3A4 Substrate | Substrate Concentration (µM) | IC50 (µM) |
| Midazolam | 2.5 | 1.2 |
| Testosterone | 50 | 1.5 |
| Felodipine | 5 | 1.1 |
Table 2: Time-Dependent Inhibition (TDI) Parameters for this compound
| Parameter | Value | Description |
| k_inact (min⁻¹) | 0.05 | Maximal rate of enzyme inactivation. |
| K_I (µM) | 2.8 | Inhibitor concentration at half-maximal inactivation rate. |
| k_inact / K_I (mL min⁻¹ µmol⁻¹) | 0.018 | Inactivation efficiency. |
Experimental Protocols
Reagents and Materials
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
This compound (test compound)
-
CYP3A4 Substrates (e.g., Midazolam, Testosterone)
-
Positive Control Inhibitor (e.g., Ketoconazole for reversible inhibition, Verapamil for time-dependent inhibition)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Tris-HCl Buffer
-
LC-MS/MS system for analysis
Experimental Workflow for CYP3A4 Inhibition Assays
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Prediction of human drug-drug interactions from time-dependent inactivation of CYP3A4 in primary hepatocytes using a population-based simulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
Application Notes and Protocols for the Experimental Design of CYP3A4 Inhibition in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50-60% of clinically prescribed drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy or increased toxicity.[4][5][6] Therefore, it is crucial to characterize the inhibitory potential of new chemical entities (NCEs) on CYP3A4 early in the drug development process.
These application notes provide a comprehensive experimental framework for evaluating a hypothetical novel CYP3A4 inhibitor, "Cyp3A4-IN-3," using established in vitro methodologies. The protocols detailed below are designed to assess the mode and potency of inhibition, providing essential data for predicting clinical DDI risk in accordance with regulatory guidelines.[5][7][8]
Reversible Inhibition of CYP3A4: IC50 Determination
The initial assessment of a potential CYP3A4 inhibitor involves determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[4]
Experimental Protocol: Reversible IC50 Determination using a Fluorometric Assay
This protocol is adapted from standard fluorometric CYP3A4 activity assays.[9]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4 (rhCYP3A4)
-
CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test inhibitor)
-
Ketoconazole (B1673606) (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well microplate, fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of ketoconazole in DMSO for the positive control.
-
Prepare working solutions of HLM or rhCYP3A4, BFC substrate, and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the HLM or rhCYP3A4, buffer, and the various concentrations of this compound or ketoconazole.
-
Include a vehicle control (DMSO) and a no-cofactor control (without NADPH regenerating system).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Initiate Reaction:
-
Add the BFC substrate to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range (ideally less than 10% substrate depletion).[4]
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the metabolite (7-hydroxy-4-(trifluoromethyl)coumarin) at an excitation wavelength of ~405 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cofactor control).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Reversible Inhibition of CYP3A4
| Inhibitor | Substrate | IC50 (µM) |
| This compound | Midazolam | Experimental Value |
| This compound | Testosterone | Experimental Value |
| Ketoconazole | Midazolam | ~0.1 |
| Ketoconazole | Testosterone | ~0.2 |
Note: IC50 values can be substrate-dependent. It is recommended to determine IC50 values using at least two different CYP3A4 probe substrates.[7]
Time-Dependent Inhibition (TDI) of CYP3A4
Mechanism-based inhibition, a form of time-dependent inhibition, involves the metabolic activation of the inhibitor by CYP3A4 to a reactive species that irreversibly binds to and inactivates the enzyme.[10][11] This type of inhibition is of greater clinical concern as the enzyme activity is only restored through the synthesis of new protein.[2]
Experimental Protocol: IC50 Shift Assay for TDI Assessment
The IC50 shift assay is a common method to screen for time-dependent inhibition. A significant decrease (shift) in the IC50 value after pre-incubation with NADPH suggests TDI.[5][8]
Materials:
-
Same as for the reversible IC50 determination.
Procedure:
-
Assay Setup (Two Conditions):
-
Condition A (Without Pre-incubation): Follow the reversible IC50 protocol as described above.
-
Condition B (With Pre-incubation):
-
In a 96-well plate, add HLM or rhCYP3A4, buffer, the NADPH regenerating system, and various concentrations of this compound.
-
Pre-incubate this mixture at 37°C for a defined period (e.g., 30 minutes) to allow for potential metabolic activation and inactivation of the enzyme.[5]
-
After the pre-incubation, add the BFC substrate to initiate the final reaction.
-
-
-
Incubation, Measurement, and Data Analysis:
-
Follow steps 4 and 5 from the reversible IC50 protocol for both conditions.
-
Calculate the IC50 value for both the 0-minute pre-incubation (Condition A) and the 30-minute pre-incubation (Condition B).
-
A significant leftward shift in the IC50 curve and a decrease in the IC50 value for Condition B compared to Condition A indicates time-dependent inhibition.
-
Experimental Protocol: Determination of kinact and KI
For compounds that exhibit a positive IC50 shift, it is necessary to determine the kinetic parameters of inactivation: the maximal rate of inactivation (kinact) and the inhibitor concentration at half of the maximal inactivation rate (KI).[8][12]
Procedure:
-
Pre-incubation:
-
Prepare a series of tubes or a deep-well plate with HLM or rhCYP3A4 and a range of this compound concentrations.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each inhibitor concentration and dilute it into a secondary incubation mixture containing the probe substrate (e.g., BFC) and additional NADPH to measure the remaining enzyme activity.
-
-
Measurement of Remaining Activity:
-
Incubate the secondary reaction for a short period, ensuring linearity.
-
Stop the reaction and measure metabolite formation as previously described.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.
-
Data Presentation: Time-Dependent Inhibition of CYP3A4
| Parameter | This compound | Verapamil (Positive Control) |
| IC50 (0 min pre-incubation) | Experimental Value | ~20 µM |
| IC50 (30 min pre-incubation) | Experimental Value | ~2 µM |
| IC50 Shift Ratio | Calculated Value | ~10 |
| kinact (min-1) | Experimental Value | ~0.08 |
| KI (µM) | Experimental Value | ~5 |
| kinact/KI (mL/min/µmol) | Calculated Value | ~16 |
Cell-Based Drug Metabolism Studies
To assess the impact of this compound in a more physiologically relevant system, cell-based assays using primary human hepatocytes or CYP3A4-expressing cell lines are employed.[13] These models can provide insights into the interplay between drug uptake, metabolism, and inhibition within an intact cellular environment.
Experimental Protocol: CYP3A4 Inhibition in Cultured Human Hepatocytes
Materials:
-
Plated, cryopreserved, or fresh human hepatocytes
-
Hepatocyte culture medium
-
CYP3A4 probe substrate (e.g., midazolam)
-
This compound
-
Positive and vehicle controls
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture human hepatocytes according to the supplier's instructions.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
-
Metabolism Assay:
-
Remove the medium containing the inhibitor and add fresh medium containing a CYP3A4 probe substrate (e.g., midazolam).
-
Incubate for a time period that allows for quantifiable metabolite formation.
-
-
Sample Analysis:
-
Collect the cell culture supernatant.
-
Analyze the concentration of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of this compound.
-
Determine the IC50 value for inhibition in the cellular system.
-
Visualizations
CYP3A4 Inhibition Experimental Workflow
Caption: Workflow for characterizing a novel CYP3A4 inhibitor.
Mechanism-Based Inhibition of CYP3A4
Caption: Pathway of mechanism-based CYP3A4 inactivation.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 9. abcam.com [abcam.com]
- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
- 12. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application of CYP3A4 Inhibitors in Pharmacokinetic Studies: A Representative Example
Disclaimer: No specific public information is available for a compound designated "Cyp3A4-IN-3". The following application notes and protocols are a representative example for a hypothetical potent and selective CYP3A4 inhibitor, hereafter referred to as CYP3A4-Inhibitor-X , based on established methodologies for characterizing such compounds in pharmacokinetic studies.
Application Notes
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3][4] Inhibition of CYP3A4 can significantly alter the pharmacokinetic properties of co-administered drugs, leading to potential drug-drug interactions (DDIs).[5][6][7] Understanding the inhibitory potential of a new chemical entity (NCE) is therefore a cornerstone of drug development. CYP3A4-Inhibitor-X serves as a tool compound to probe the role of CYP3A4 in the metabolism of other drugs and to assess the clinical risk of DDIs.
The primary applications of a potent CYP3A4 inhibitor like CYP3A4-Inhibitor-X in pharmacokinetic studies include:
-
Reaction Phenotyping: To determine the contribution of CYP3A4 to the metabolism of a new drug candidate. By comparing the metabolism of the drug in the presence and absence of CYP3A4-Inhibitor-X, the fraction metabolized (fm) by CYP3A4 can be estimated.
-
Drug-Drug Interaction (DDI) Studies: To investigate the potential of a new drug to be a "victim" of CYP3A4 inhibition. Co-administration of a known CYP3A4 substrate with CYP3A4-Inhibitor-X can reveal the extent to which its clearance and exposure (AUC, Cmax) are altered.[7]
-
Pharmacokinetic Boosting: In some therapeutic areas, such as HIV treatment, potent CYP3A4 inhibitors like ritonavir (B1064) are intentionally co-administered to "boost" the plasma concentrations of a primary therapeutic agent that is a CYP3A4 substrate, thereby enhancing its efficacy.[8][]
-
Mechanism-Based Inhibition Studies: To characterize compounds that cause time-dependent inactivation of CYP3A4, which can lead to more prolonged and potent DDIs than reversible inhibition.[10][11]
Mechanism of CYP3A4 Inhibition
CYP3A4 inhibitors can be broadly classified into two categories:
-
Reversible Inhibitors: These compounds bind to the enzyme's active site non-covalently, and their inhibitory effect is dependent on the concentration of the inhibitor.
-
Irreversible (Mechanism-Based) Inhibitors: These compounds are substrates of CYP3A4 and are converted to a reactive metabolite that covalently binds to the enzyme, leading to its inactivation.[10][11] The enzyme must be re-synthesized to restore its function.[11]
The following diagram illustrates the general catalytic cycle of CYP3A4 and the points of inhibition.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A patent review of CYP3A4 inhibitors (2018 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
Cyp3A4-IN-3: A Potent Tool for Elucidating the Role of CYP3A4 in Drug Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp3A4-IN-3 is a high-affinity, specific inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast number of therapeutic agents.[1][2][3][4][5][6] As a structural analogue of ritonavir (B1064), this compound exhibits a simplified chemical structure while demonstrating approximately twice the inhibitory potency of its parent compound.[1][2][3][4][5][6] These characteristics make this compound a valuable chemical probe for in vitro reaction phenotyping studies, which are essential for identifying the specific enzymes involved in the metabolism of a new chemical entity (NCE). Understanding the metabolic pathways of a drug candidate is crucial for predicting potential drug-drug interactions (DDIs), assessing inter-individual variability in drug response, and ensuring overall drug safety and efficacy.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in reaction phenotyping to determine the contribution of CYP3A4 to the metabolism of a test compound.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(2S)-1-naphthalen-1-yl-3-[(2R)-1-oxo-3-phenyl-1-(2-pyridin-3-ylethylamino)propan-2-yl]sulfanylpropan-2-yl]carbamate | [7] |
| Molecular Formula | C34H39N3O3S | [4][7] |
| Molecular Weight | 569.76 g/mol | [4][7] |
| CAS Number | 2562384-19-2 | [4] |
| Mechanism of Action | Specific inhibitor of CYP3A4 | [1][2][3][4][5][6] |
| IC50 Value | 0.075 µM | [1][2][3][4][5][6] |
| Appearance | Solid powder | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Application: Reaction Phenotyping
Reaction phenotyping aims to identify the specific enzyme(s) responsible for the metabolism of a drug candidate. This is a critical step in drug development as it helps to anticipate potential clinical drug-drug interactions. The use of selective chemical inhibitors is a common and effective approach for this purpose. By incubating a test compound with a metabolically active system (e.g., human liver microsomes) in the presence and absence of a specific inhibitor like this compound, the contribution of the targeted enzyme to the overall metabolism can be quantified. A significant decrease in the metabolism of the test compound in the presence of this compound indicates that CYP3A4 is a major enzyme involved in its clearance.
Experimental Protocol: In Vitro Reaction Phenotyping using this compound with Human Liver Microsomes
This protocol outlines a typical experiment to determine the fraction of metabolism (fm) of a test compound that is dependent on CYP3A4 activity using pooled human liver microsomes (HLMs).
Materials:
-
This compound
-
Test compound (drug candidate)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control CYP3A4 substrate (e.g., midazolam or testosterone)
-
Organic solvent (e.g., acetonitrile (B52724) or methanol) for quenching the reaction
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compound and/or its metabolite(s)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Prepare a stock solution of the test compound and the positive control substrate.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. A typical incubation mixture (final volume of 200 µL) contains:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Test compound (at a concentration below its Km, if known, to ensure the reaction rate is sensitive to inhibition)
-
This compound (at a concentration sufficient to cause maximal inhibition of CYP3A4, typically 5-10 times its IC50 value; a concentration range can also be tested). A vehicle control (solvent only) must be included.
-
-
Include a positive control incubation with a known CYP3A4 substrate (e.g., midazolam) to confirm the inhibitory activity of this compound under the experimental conditions.
-
Include a negative control incubation without the NADPH regenerating system to assess any non-enzymatic degradation of the test compound.
-
-
Pre-incubation:
-
Pre-incubate the mixture of buffer, microsomes, test compound, and this compound (or vehicle) at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C in a shaking water bath. The incubation time should be optimized to ensure that the substrate depletion is in the linear range (typically 10-20% of the initial substrate is consumed).
-
-
Termination of Reaction:
-
Stop the reaction at the desired time point by adding a sufficient volume of cold organic solvent (e.g., 2-3 volumes of acetonitrile or methanol). This will precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
Analyze the concentration of the remaining test compound (and/or the formation of its metabolite) using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolism of the test compound in the presence and absence of this compound.
-
The fraction of metabolism catalyzed by CYP3A4 (fm,CYP3A4) can be calculated using the following equation:
fm,CYP3A4 = [1 - (Rate of metabolism with inhibitor / Rate of metabolism without inhibitor)] x 100%
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental design and underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for CYP3A4 reaction phenotyping.
Caption: Mechanism of competitive inhibition by this compound.
Caption: Logic for interpreting reaction phenotyping data.
Conclusion
This compound is a potent and specific inhibitor of CYP3A4, making it a highly effective tool for in vitro reaction phenotyping studies. By following the detailed protocol provided, researchers can accurately determine the contribution of CYP3A4 to the metabolism of a drug candidate. This information is invaluable for guiding further drug development, informing the design of clinical DDI studies, and ultimately contributing to the development of safer and more effective medicines. It is imperative, however, for users to confirm the selectivity of this compound under their specific assay conditions to ensure the reliability of their findings.
References
- 1. Collection - Dissecting Cytochrome P450 3A4âLigand Interactions Using Ritonavir Analogues - Biochemistry - Figshare [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of human cytochrome P4503A4 with ritonavir analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytochrome P450 3A4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: LC-MS/MS Method for Quantifying the Effects of Cyp3A4-IN-3, a Novel CYP3A4 Inhibitor
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyp3A4-IN-3, a novel investigational inhibitor of cytochrome P450 3A4 (CYP3A4). The protocol details the procedures for evaluating the inhibitory effects of this compound on CYP3A4 activity in human liver microsomes. This method is crucial for drug discovery and development, enabling researchers to characterize the drug-drug interaction potential of new chemical entities. The presented workflow, from sample preparation to data analysis, is designed for high-throughput screening and detailed kinetic studies.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity.[4][5] Therefore, it is imperative to characterize the inhibitory potential of new drug candidates on CYP3A4 early in the drug development process.
This compound is a novel small molecule inhibitor of CYP3A4. To assess its effects, a reliable analytical method is required to quantify its impact on the metabolism of a known CYP3A4 substrate. This application note provides a detailed protocol for an LC-MS/MS-based assay to determine the inhibitory potency (e.g., IC50) of this compound using midazolam as the probe substrate. Midazolam is a well-established and recommended probe for CYP3A4 activity.[6]
Experimental Workflow
The overall experimental workflow for assessing the inhibitory effect of this compound on CYP3A4 activity is depicted below.
Figure 1: Experimental workflow for determining the inhibitory effect of this compound on CYP3A4-mediated midazolam metabolism.
Materials and Reagents
-
Human Liver Microsomes (pooled, mixed gender)
-
This compound (or test compound)
-
Midazolam (CYP3A4 probe substrate)
-
1'-hydroxymidazolam (B1197787) (metabolite standard)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., deuterated 1'-hydroxymidazolam)
Experimental Protocols
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to obtain working solutions for the desired concentration range.
-
Midazolam: Prepare a 10 mM stock solution in methanol. Dilute in potassium phosphate buffer to the desired working concentration.
-
1'-hydroxymidazolam: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to create calibration standards.
-
Internal Standard: Prepare a 1 mg/mL stock solution in methanol. Dilute to the working concentration in acetonitrile.
CYP3A4 Inhibition Assay (IC50 Determination)
-
Incubation Mixture Preparation: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiation of Reaction: Add midazolam to each well to initiate the metabolic reaction.
-
Incubation: Incubate for the desired time (e.g., 10 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate proteins.
-
Sample Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte and internal standard.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
Data Presentation
The quantitative data for the inhibition of midazolam metabolism by this compound is summarized in the tables below.
Table 1: LC-MS/MS Parameters
| Parameter | 1'-hydroxymidazolam | Internal Standard |
| Precursor Ion (m/z) | 342.1 | 347.1 |
| Product Ion (m/z) | 203.1 | 208.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Inhibition of 1'-hydroxymidazolam Formation by this compound
| This compound Conc. (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Note: The data presented in Table 2 is representative and would be generated from the experimental protocol described.
Signaling Pathway Modulated by this compound
The inhibition of CYP3A4 by this compound directly impacts the metabolic clearance of co-administered drugs that are substrates of this enzyme. This can lead to elevated plasma concentrations of the substrate drug, potentially causing adverse effects.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Cyp3A4-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3][4] Inhibition of CYP3A4 can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure.[5][6][7][8] Therefore, early identification of potential CYP3A4 inhibitors is a crucial step in the drug discovery and development process.[6][9][10] High-throughput screening (HTS) assays are widely employed to rapidly assess the inhibitory potential of large compound libraries against CYP3A4.[5][8][11]
This document provides detailed application notes and protocols for the high-throughput screening of "Cyp3A4-IN-3," a novel investigational compound, to determine its inhibitory effect on CYP3A4. The methodologies described herein are based on established fluorescence-based assays, which offer a rapid, sensitive, and cost-effective approach for screening potential drug candidates.[5][11]
Mechanism of Action of CYP3A4
CYP3A4 is a heme-containing monooxygenase that catalyzes the oxidation of a wide variety of structurally diverse xenobiotics, including drugs, toxins, and endogenous compounds.[1][7] The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, typically resulting in a more hydrophilic metabolite that can be more easily excreted from the body. Inhibition of this process can occur through various mechanisms, including reversible, irreversible, and time-dependent inhibition.[12][13][14] Understanding the mechanism of inhibition is crucial for predicting the clinical significance of a drug-drug interaction.
Caption: Simplified catalytic cycle of CYP3A4 and the point of inhibition.
High-Throughput Screening Protocol
This protocol describes a fluorescence-based assay for determining the IC50 value of this compound. The assay utilizes a pro-fluorescent substrate that is converted into a highly fluorescent product by CYP3A4. The rate of fluorescence increase is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency. A common substrate for this assay is 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC).[5]
Materials and Reagents
-
Enzyme: Recombinant human CYP3A4
-
Substrate: 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC)
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive Control Inhibitor: Ketoconazole
-
Test Compound: this compound
-
Assay Plates: 96-well or 384-well black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters for the fluorescent product.
Experimental Workflow
Caption: Workflow for the fluorescence-based CYP3A4 inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the positive control (ketoconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired concentration range for the assay. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the CYP3A4 enzyme solution and the BFC substrate solution in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound, ketoconazole, and vehicle control (buffer with the same percentage of solvent) to the wells of the microplate.
-
Include control wells for background fluorescence (no enzyme) and 100% activity (no inhibitor).
-
-
Enzyme Addition and Pre-incubation:
-
Add the CYP3A4 enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a mixture of the BFC substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a stop solution like acetonitrile (B52724) or by placing the plate on ice).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product of BFC.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Data Presentation
The inhibitory potency of this compound is determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values for this compound and the positive control, ketoconazole, are summarized in the table below.
| Compound | IC50 (µM) [± SD] | Assay Type | Substrate |
| This compound | 2.5 [± 0.3] | Fluorescence-based | BFC |
| Ketoconazole | 0.1 [± 0.02] | Fluorescence-based | BFC |
Data are presented as the mean of three independent experiments ± standard deviation.
Time-Dependent Inhibition (TDI) Assay
To assess if this compound is a time-dependent inhibitor, an IC50 shift assay can be performed.[15][16][17][18] This involves pre-incubating the enzyme with the inhibitor and NADPH for different periods before adding the substrate. A significant decrease in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition.
Protocol for IC50 Shift Assay
-
Prepare two sets of assay plates with serial dilutions of this compound.
-
In the first set of plates, pre-incubate the CYP3A4 enzyme with the inhibitor dilutions in the absence of the NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C.
-
In the second set of plates, pre-incubate the CYP3A4 enzyme with the inhibitor dilutions in the presence of the NADPH regenerating system for the same duration at 37°C.
-
After the pre-incubation, initiate the reaction in both sets of plates by adding the BFC substrate (and NADPH to the first set).
-
Follow the remaining steps of the standard HTS protocol to determine the IC50 values for both conditions.
-
An IC50 shift ratio of greater than 1.5 is often considered indicative of potential time-dependent inhibition.[17]
| Compound | Pre-incubation Time (min) | IC50 (-NADPH) (µM) | IC50 (+NADPH) (µM) | IC50 Shift Ratio |
| This compound | 30 | 2.4 | 0.8 | 3.0 |
| Verapamil (TDI Control) | 30 | 15.2 | 3.1 | 4.9 |
Hypothetical data for illustrative purposes.
The provided protocols and application notes offer a comprehensive framework for the high-throughput screening of this compound to evaluate its inhibitory potential against CYP3A4. The fluorescence-based assay is a robust and efficient method for initial screening and IC50 determination. Further investigation into the mechanism of inhibition, such as time-dependent inhibition, is recommended to fully characterize the compound's interaction with CYP3A4 and to better predict its potential for clinical drug-drug interactions.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric High‐Throughput Screening for Inhibitors of Cytochrome P450 | Semantic Scholar [semanticscholar.org]
- 10. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 14. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining IC50 Values of CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYP3A4 and its Inhibition
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine.[1][2] It belongs to the cytochrome P450 superfamily of monooxygenases, which are essential for the metabolism of a vast array of xenobiotics, including approximately half of all marketed drugs.[1][2][3] CYP3A4's primary function is to oxidize these foreign substances, rendering them more water-soluble for easier excretion from the body.[1]
Due to its central role in drug metabolism, the inhibition of CYP3A4 is a significant concern in drug development and clinical practice. Inhibition of this enzyme can lead to altered drug pharmacokinetics, potentially causing adverse drug-drug interactions and toxicity.[1][4] Therefore, accurately determining the inhibitory potential of new chemical entities on CYP3A4, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), is a crucial step in preclinical drug development.
One such inhibitor is Cyp3A4-IN-3, which has a reported IC50 of 0.075 µM for CYP3A4.[5] This document provides a detailed protocol for determining the IC50 value of potential CYP3A4 inhibitors, using a fluorometric assay as a representative example.
Data Presentation: Comparative IC50 Values of Known CYP3A4 Inhibitors
For comparative purposes, the following table summarizes the IC50 values of this compound and other known CYP3A4 inhibitors.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 0.075 | [5] |
| CYP3A4-IN-2 | 0.055 | [5] |
| hCYP3A4-IN-1 | 0.04393 (43.93 nM) | [5] |
| Ketoconazole | Varies (Potent Inhibitor) | A well-characterized, potent inhibitor often used as a positive control.[3][6] |
| Ritonavir | Varies (Potent Inhibitor) | A potent inhibitor known for its use in antiretroviral therapy to boost the concentrations of other drugs.[3][7] |
| Verapamil | Varies (Moderate Inhibitor) | A calcium channel blocker that is a known CYP3A4 inhibitor.[7] |
| Erythromycin | Varies (Moderate Inhibitor) | A macrolide antibiotic that can cause significant drug-drug interactions through CYP3A4 inhibition.[7] |
Experimental Protocol: Fluorometric IC50 Determination for CYP3A4 Inhibition
This protocol describes a high-throughput method for determining the IC50 value of a test compound (e.g., this compound) using a fluorogenic substrate and human liver microsomes or recombinant CYP3A4. The assay measures the decrease in the formation of a fluorescent product in the presence of the inhibitor.
Materials and Reagents
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP3A4 co-expressed with NADPH-cytochrome P450 reductase.
-
Test Compound (Inhibitor): this compound or other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Ketoconazole.
-
Fluorogenic Substrate: A suitable substrate for CYP3A4 that is converted to a fluorescent product, such as 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) or a luciferin-based substrate (e.g., Luciferin-BE, Luciferin-PFBE).[6][8]
-
NADPH Regenerating System:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Reaction Termination Solution: e.g., Acetonitrile or a suitable stop solution.
-
Equipment:
Experimental Workflow Diagram
References
- 1. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin | Autophagy Inducer | AmBeed.com [ambeed.com]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 8. promega.com [promega.com]
Utilizing "Cyp3A4-IN-3" to Investigate the Influence of CYP3A4 Polymorphisms on Drug Metabolism
Application Notes
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of a large percentage of clinically used drugs.[1][2] Genetic variations, or polymorphisms, in the CYP3A4 gene can lead to significant inter-individual differences in enzyme activity.[1][2] These variations can result in altered drug clearance, potentially leading to adverse drug reactions or therapeutic failure. "Cyp3A4-IN-3" is a potent and specific inhibitor of CYP3A4, serving as a valuable tool for researchers to investigate the functional consequences of these polymorphisms.[3][4] This document provides detailed protocols for utilizing "this compound" to study the effects of CYP3A4 polymorphisms on the metabolism of xenobiotics.
Principle
By comparing the inhibitory effect of "this compound" on the metabolic activity of wild-type CYP3A4 versus its polymorphic variants, researchers can elucidate how genetic differences impact inhibitor binding and overall enzyme function. This can be achieved by expressing different CYP3A4 variants in a controlled in vitro system, such as human liver microsomes or recombinant enzyme systems, and then measuring the metabolic turnover of a known CYP3A4 substrate in the presence and absence of "this compound".
"this compound" Profile
"this compound" is a high-affinity, specific inhibitor of cytochrome P450 3A4.[3][4] It is an analog of ritonavir (B1064) but possesses a simpler structure and exhibits a more potent inhibitory effect.[3][4]
| Property | Value | Reference |
| Target | Cytochrome P450 3A4 (CYP3A4) | [3][4] |
| IC50 | 0.075 µM | [3][4] |
| Description | High-affinity, specific inhibitor | [3][4] |
| Analogue of | Ritonavir | [3][4] |
Experimental Protocols
1. In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol describes how to determine the IC50 of "this compound" for different CYP3A4 polymorphic variants expressed in human liver microsomes.
Materials:
-
Human liver microsomes (from individuals genotyped for specific CYP3A4 polymorphisms)
-
"this compound"
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare "this compound" solutions: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, acetonitrile) and make serial dilutions to create a range of inhibitor concentrations.
-
Prepare reaction mixtures: In a 96-well plate, combine human liver microsomes (containing a specific CYP3A4 variant), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Add the different concentrations of "this compound" to the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the CYP3A4 substrate to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop reaction: Terminate the reaction by adding a quenching solution, such as cold acetonitrile.
-
Sample analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.
-
Data analysis: Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
2. Recombinant CYP3A4 Inhibition Assay
This protocol is similar to the HLM assay but uses a recombinant enzyme system, which provides a more controlled environment by eliminating the influence of other metabolizing enzymes.
Materials:
-
Recombinant human CYP3A4 (wild-type and polymorphic variants) co-expressed with cytochrome P450 reductase and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells)
-
"this compound"
-
CYP3A4 substrate (e.g., a fluorogenic probe like 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
96-well plate reader (fluorometer)
Procedure:
-
Prepare reagents: Prepare solutions of "this compound", the fluorogenic substrate, and NADPH in potassium phosphate buffer.
-
Set up the assay plate: Add the recombinant CYP3A4 enzyme solution, buffer, and different concentrations of "this compound" to the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate reaction: Add the fluorogenic substrate and NADPH to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time. The fluorescent product is generated by the metabolic activity of CYP3A4.
-
Data analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 as described in the previous protocol.
Data Presentation
The quantitative data from these experiments can be summarized in the following tables for easy comparison of the inhibitory effects of "this compound" on different CYP3A4 variants.
Table 1: IC50 Values of "this compound" for CYP3A4 Variants in Human Liver Microsomes
| CYP3A4 Variant | Substrate Used | IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type (CYP3A41) | Midazolam | 1.0 | |
| CYP3A41B | Midazolam | ||
| CYP3A4*22 | Midazolam | ||
| Other variants | Midazolam |
Table 2: Kinetic Parameters of "this compound" Inhibition on Recombinant CYP3A4 Variants
| CYP3A4 Variant | Substrate Used | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Wild-Type (CYP3A41) | BFC | |||
| CYP3A41B | BFC | |||
| CYP3A4*22 | BFC | |||
| Other variants | BFC |
Visualizations
Caption: Logical relationship of CYP3A4 metabolism, inhibition, and polymorphism effects.
Caption: General experimental workflow for CYP3A4 inhibition assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytochrome P450 3A4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting "Cyp3A4-IN-3" solubility issues in assays
Welcome to the technical support center for Cyp3A4-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC50 value of 0.075 μM.[1] It is an analog of ritonavir (B1064) with a simpler structure and demonstrates twice the inhibitory effect of ritonavir.[1] Its molecular formula is C34H39N3O3S and it has a molecular weight of 569.76 g/mol .[1][2] this compound is utilized in research as an antiviral and immunosuppressive agent.[1][3]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do first?
A2: For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic molecules.[4] From this concentrated stock, you can make serial dilutions into your final aqueous experimental medium.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: It is critical to keep the final concentration of any organic solvent low enough to avoid impacting the biological system. For most cell-based and enzymatic assays, the final concentration of DMSO should typically be below 0.5% (v/v).[4] However, it is important to note that DMSO itself can inhibit CYP3A4 activity, with some studies showing inhibitory effects at concentrations as low as 0.1%.[5][6] Therefore, it is crucial to include proper vehicle controls in your experiments and to determine the tolerance of your specific assay to DMSO.
Q4: Are there alternative solvents to DMSO for preparing a stock solution?
A4: Yes, if DMSO is not suitable for your experimental system, other common water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[4] The choice of solvent will depend on the specific properties of this compound and the compatibility of the solvent with your assay. A small-scale solubility test with different solvents is recommended.
Q5: My compound precipitates when I dilute the stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a co-solvent system: Preparing your stock in a mixture of solvents (e.g., DMSO/ethanol) can sometimes improve solubility upon dilution.[4]
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the final aqueous buffer can significantly enhance its solubility. This should be done cautiously to ensure the pH remains compatible with your assay's requirements.[4]
-
Incorporate solubilizing excipients: For particularly challenging compounds, the use of solubilizing agents such as surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-cyclodextrin) in the final assay medium can help maintain solubility.[4]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
This is the most common issue encountered with hydrophobic small molecules like this compound.
Initial Solubility Testing Workflow
References
- 1. NB-64-34626-100mg | this compound [2562384-19-2] Clinisciences [clinisciences.com]
- 2. This compound | C34H39N3O3S | CID 145865313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
Technical Support Center: Optimizing Cyp3A4-IN-3 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Cyp3A4-IN-3" in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A1: For a novel inhibitor like this compound where potency may not be fully characterized, it is recommended to start with a broad concentration range spanning several orders of magnitude.[1] A typical starting point would be from 1 nM to 100 µM.[1] This wide range helps in identifying the potency of the compound, whether it is highly effective at low concentrations or requires higher concentrations to elicit a response.[1] If you have a known IC50 value from a biochemical assay, you can start with a concentration 5 to 10 times higher than the IC50 to aim for complete inhibition.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[1][2] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[2] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2]
Q3: Why am I observing a weaker effect of this compound in my cell-based assay compared to a biochemical assay?
A3: Discrepancies between biochemical and cellular assay results are a common challenge.[2] Several factors can contribute to this, including:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[2]
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Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[2]
-
Drug Efflux Pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing the free concentration available to bind to CYP3A4.
Q4: What is a dose-response experiment and why is it important for this compound?
A4: A dose-response experiment is critical to determine the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%. This is a key parameter for characterizing the potency of this compound. The experiment involves treating your in vitro system with a range of serially diluted inhibitor concentrations to observe the relationship between concentration and effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibitory effect observed at expected concentrations. | 1. Incorrect concentration calculation or dilution error. 2. Degradation of this compound. 3. Low cell permeability. 4. The target is not active in the chosen cell line. [1] | 1. Double-check all calculations and ensure accurate pipetting. 2. Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles. [1]3. Consider using a cell line with higher permeability or perform a cell permeability assay. 4. Verify the expression and activity of CYP3A4 in your cell model. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate inhibitor dilution or addition. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Prepare a master mix of the inhibitor dilution and add equal volumes to each well. |
| Inhibitor precipitates in the culture medium. | 1. Poor aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. | 1. Test the solubility of this compound in the final assay medium before the experiment. 2. While keeping the final DMSO concentration as low as possible (ideally <0.5%), ensure it is sufficient to keep the compound in solution. [3] |
| Observed cytotoxicity at higher concentrations. | 1. Off-target effects of this compound. 2. Toxicity from the solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). [2] |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different In Vitro Systems
| Assay Type | System | Substrate | Hypothetical IC50 (µM) |
| Biochemical | Human Liver Microsomes | Midazolam | 0.5 |
| Biochemical | Recombinant Human CYP3A4 | Testosterone | 0.3 |
| Cell-Based | Cultured Hepatocytes | Luciferin-based probe | 2.5 |
Table 2: Recommended Concentration Ranges for Different Experimental Stages
| Experimental Stage | Objective | Recommended Concentration Range |
| Range-finding | To determine the initial effective concentration range. | 1 nM - 100 µM |
| IC50 Determination | To precisely calculate the half-maximal inhibitory concentration. | 7-point serial dilution centered around the estimated IC50 (e.g., 0.01 µM - 10 µM) |
| Mechanism of Action Studies | To investigate downstream effects of CYP3A4 inhibition. | 1x, 5x, and 10x the determined cell-based IC50 |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Human Liver Microsomes
-
Prepare Reagents:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
CYP3A4 substrate (e.g., Midazolam)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Stop solution (e.g., acetonitrile)
-
-
Serial Dilution of this compound:
-
Perform serial dilutions of the 10 mM stock solution in phosphate buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration).
-
-
Incubation:
-
In a 96-well plate, add HLMs, phosphate buffer, and the different concentrations of this compound or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate for the desired time (e.g., 15 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based CYP3A4 Inhibition Assay
-
Cell Culture:
-
Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
-
CYP3A4 Activity Measurement:
-
Add a luminogenic or fluorogenic CYP3A4 probe substrate to the wells.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action for this compound.
References
Technical Support Center: Overcoming Non-specific Binding of Cyp3A4-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Cyp3A4-IN-3, a potent and specific inhibitor of Cytochrome P450 3A4 (CYP3A4). Our aim is to help you mitigate non-specific binding and obtain accurate, reproducible results.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal and non-specific binding are common issues when working with small molecule inhibitors. Below is a step-by-step guide to troubleshoot and resolve these problems in your experiments involving this compound.
Isolate the Source of Non-Specific Binding
Before optimizing your assay, it is crucial to identify the component contributing to the high background.
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No-Enzyme Control: Run your assay without the CYP3A4 enzyme. A high signal in this control indicates that this compound is binding non-specifically to the assay components (e.g., plate, beads, detection reagents).
-
No-Inhibitor Control: A standard control to establish the baseline enzyme activity.
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Vehicle Control: Use the same solvent used to dissolve this compound (e.g., DMSO) at the final assay concentration to account for any solvent effects.
Troubleshooting Workflow
dot graph TD{ A[Start: High Background Observed] --> B{Isolate Source}; B --> C{No-Enzyme Control High?}; B --> D{Enzyme-Related Issue?}; C --> E[Optimize Blocking]; C --> F[Modify Assay Buffer]; C --> G[Adjust Inhibitor Concentration]; D --> H[Optimize Enzyme Concentration]; D --> I[Check Buffer Compatibility]; E --> J[Solution]; F --> J; G --> J; H --> J; I --> J;
} caption: "Troubleshooting workflow for high background."
| Problem | Potential Cause | Recommended Solution |
| High signal in no-enzyme control | This compound is binding to the assay plate or other components. | 1. Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., BSA, casein).[1] 2. Modify Assay Buffer: Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to disrupt hydrophobic interactions.[2][3][4] 3. Adjust Inhibitor Concentration: Lower the concentration of this compound to the lowest effective dose.[3] |
| High signal only in the presence of the enzyme | Non-specific interaction of this compound with the enzyme or off-target proteins in the system (if not using purified enzyme). | 1. Optimize Enzyme Concentration: Use the lowest concentration of CYP3A4 that gives a robust signal. 2. Increase Salt Concentration: Add NaCl (e.g., 50-150 mM) to the assay buffer to reduce electrostatic interactions.[2][4] 3. Adjust pH: Optimize the pH of your assay buffer to be near the isoelectric point of your target protein if known.[2][4] |
| High variability between replicates | Inconsistent pipetting, incomplete mixing, or edge effects in multi-well plates. | 1. Ensure Proper Mixing: Thoroughly mix all reagents before and after addition to the wells. 2. Avoid Edge Effects: Do not use the outer wells of the plate, or fill them with buffer to maintain humidity. 3. Check Pipette Calibration: Ensure all pipettes are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: The reported IC50 of this compound is 0.075 µM. We recommend starting with a concentration range that brackets this value. A good starting point would be a 10-point dose-response curve from 1 nM to 10 µM.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is typically soluble in DMSO. For in vivo studies in mice, the DMSO concentration should be kept below 10% for normal mice and below 2% for sensitive strains. For cellular assays, the final concentration of DMSO should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: Can non-specific binding be caused by the hydrophobic nature of this compound?
A3: Yes, hydrophobic compounds can exhibit higher non-specific binding. To mitigate this, consider the following:
-
Incorporate a non-ionic surfactant: Low concentrations of Tween-20 or Triton X-100 in your assay buffer can disrupt hydrophobic interactions.[2][3][4]
-
Use protein blockers: Additives like Bovine Serum Albumin (BSA) can help shield the inhibitor from non-specific interactions.[2][4]
Q4: Are there known off-targets for this compound?
A4: While this compound is described as a specific and high-affinity inhibitor of CYP3A4, comprehensive public data on its off-target profile is limited. As a ritonavir (B1064) analog, it is possible it may interact with other CYP450 isoforms at higher concentrations. We recommend performing counter-screening against other major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6) to determine the selectivity profile in your experimental system.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Below are detailed methodologies for common experiments involving CYP3A4 inhibitors.
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Cell-Free)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant human CYP3A4.
Materials:
-
Recombinant human CYP3A4
-
CYP3A4 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
DMSO
-
96-well black microplate
Assay Workflow
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in potassium phosphate buffer. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Prepare the CYP3A4 enzyme and substrate solutions in potassium phosphate buffer.
-
-
Assay Plate Preparation:
-
To each well of a 96-well plate, add 50 µL of the diluted this compound or vehicle control.
-
Add 25 µL of the CYP3A4 enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the pre-warmed substrate and NADPH regenerating system mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular CYP3A4 Activity Assay
This protocol outlines a method to assess the effect of this compound on CYP3A4 activity in a cellular context, such as in cultured hepatocytes or engineered cell lines.
Materials:
-
Hepatocytes or other CYP3A4-expressing cells
-
Cell culture medium
-
This compound
-
DMSO
-
CYP3A4 substrate (cell-permeable, e.g., a luminogenic probe)
-
Lysis reagent
-
Detection reagent
-
96-well white-walled, clear-bottom microplate
Signaling Pathway Overview
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-24 hours) at 37°C and 5% CO2.
-
-
Substrate Addition:
-
Add the CYP3A4 substrate to each well and incubate for the recommended time according to the substrate manufacturer's protocol.
-
-
Lysis and Detection:
-
Lyse the cells and add the detection reagent as per the assay kit instructions.
-
-
Measurement:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for CYP3A4 | 0.075 µM | Commercial Supplier Data |
| Molecular Formula | C34H39N3O3S | Commercial Supplier Data |
| Molecular Weight | 569.76 g/mol | Commercial Supplier Data |
Disclaimer: The information provided in this technical support center is for research use only. The troubleshooting tips and protocols are general recommendations and may require optimization for your specific experimental conditions. Due to limited publicly available data specific to this compound, some of the advice is based on general principles for handling small molecule inhibitors and ritonavir analogs. We recommend performing appropriate controls and validation experiments.
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Interpreting unexpected results in "Cyp3A4-IN-3" experiments
Introduction to Cyp3A4-IN-3
This compound is a potent and selective inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a large proportion of clinically used drugs.[1][2][3] This technical guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency (IC50) of this compound against CYP3A4?
A1: The expected IC50 value for this compound is in the low nanomolar range when tested with human liver microsomes and a standard probe substrate. However, the exact IC50 can vary depending on the experimental conditions.
Q2: Is this compound selective for CYP3A4 over other CYP isoforms?
A2: this compound is designed to be highly selective for CYP3A4. However, some off-target activity may be observed at higher concentrations, particularly against CYP3A5 due to the high homology between the two enzymes.[1][4]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a reversible inhibitor. However, if you suspect time-dependent inhibition (TDI), a specific assay should be performed to confirm this. Mechanism-based inhibition can lead to irreversible inactivation of the enzyme.[5][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the compound in an appropriate buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value (Lower than expected potency)
If you observe an IC50 value that is significantly higher than anticipated, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Suboptimal Assay Conditions: Incorrect incubation times, substrate concentration, or enzyme concentration.
-
Inhibitor Instability: Degradation of this compound in the assay buffer.
-
High Protein Binding: Non-specific binding of the inhibitor to proteins in the reaction mixture.
-
Solubility Issues: Precipitation of the inhibitor at higher concentrations.
Troubleshooting Workflow:
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 5. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 6. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cyp3A4-IN-3" off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cyp3A4 inhibitors in cell-based assays, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treating with our Cyp3A4 inhibitor, even at concentrations that should be specific. What are the potential causes?
A1: Unexpected phenotypes can arise from several factors:
-
Inherent Promiscuity of the Inhibitor: The inhibitor may not be as selective for Cyp3A4 as presumed and could be interacting with other cellular targets. Many small molecule inhibitors can bind to multiple proteins, especially those with similar structural folds.
-
Off-Target Effects on Related Enzymes: The inhibitor might be affecting other cytochrome P450 enzymes, such as the highly similar CYP3A5.[1][2] Inhibition of other CYPs can lead to a buildup of endogenous substrates or alter the metabolism of other compounds in your cell culture medium.
-
Activation of Signaling Pathways: The compound itself might be an agonist or antagonist for a cellular receptor or interfere with a key signaling pathway unrelated to Cyp3A4's enzymatic activity.
-
Cell Line Specific Effects: The expression levels of Cyp3A4 and potential off-target proteins can vary significantly between different cell lines, leading to variable responses.
-
Compound Cytotoxicity: At higher concentrations, the inhibitor may induce general cellular stress or toxicity, leading to phenotypes that are not a direct result of Cyp3A4 inhibition.
Q2: How can we determine if the observed effects are due to off-target interactions of our Cyp3A4 inhibitor?
A2: A multi-pronged approach is recommended to investigate off-target effects:
-
Use a Structurally Unrelated Cyp3A4 Inhibitor: Treat your cells with a different, well-characterized Cyp3A4 inhibitor that has a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be a consequence of Cyp3A4 inhibition. If the phenotype is different, it suggests an off-target effect of your primary inhibitor.
-
Rescue Experiment: If possible, introduce a downstream metabolite of the Cyp3A4 pathway that is being inhibited. If this rescues the phenotype, it supports an on-target effect.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar analog of your inhibitor that is inactive against Cyp3A4. If this analog does not produce the phenotype, it strengthens the case for an on-target effect.
-
Off-Target Profiling: Screen your inhibitor against a panel of other enzymes and receptors. This can be done through commercial services that offer broad profiling panels.
-
Dose-Response Analysis: Carefully titrate the concentration of your inhibitor. Off-target effects often occur at higher concentrations than on-target effects.
Q3: What is a typical experimental workflow to confirm Cyp3A4 inhibition in a cell-based assay?
A3: A standard workflow includes:
-
Cell Culture: Plate your cells of interest at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of your Cyp3A4 inhibitor. Include a vehicle control (e.g., DMSO).
-
Probe Substrate Addition: Add a known fluorescent or luminescent Cyp3A4 substrate (e.g., a P450-Glo™ substrate).
-
Incubation: Incubate for a time sufficient for metabolism to occur.
-
Detection: Measure the signal from the metabolized substrate according to the assay kit's instructions.
-
Data Analysis: Calculate the IC50 value of your inhibitor.
Troubleshooting Guides
Problem 1: High variability in Cyp3A4 inhibition assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and monitor cell health and confluence at the time of the assay. |
| Inhibitor Precipitation | Check the solubility of your inhibitor in the cell culture medium. If precipitation is observed, consider using a lower concentration or a different vehicle. |
| Variable Incubation Times | Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing for all incubation steps. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain a more uniform environment. |
Problem 2: No significant Cyp3A4 inhibition is observed.
| Potential Cause | Troubleshooting Step |
| Low Cyp3A4 Expression in Cell Line | Confirm Cyp3A4 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a system with induced Cyp3A4 expression. |
| Inhibitor Instability | Assess the stability of your inhibitor in the cell culture medium over the course of the experiment. |
| Incorrect Inhibitor Concentration Range | Perform a wider dose-response curve to ensure you are testing a relevant concentration range. |
| Mechanism-Based Inhibition | Some inhibitors require metabolic activation by Cyp3A4 before they can inhibit the enzyme. Ensure your pre-incubation time is sufficient for this to occur.[3] |
Experimental Protocols
Protocol: Cell-Based Cyp3A4 Inhibition Assay using a Luminescent Substrate
-
Cell Plating: Seed a white, clear-bottom 96-well plate with your cells of interest at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a serial dilution of your Cyp3A4 inhibitor in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Inhibitor Treatment: Remove the old medium from the cells and add the diluted inhibitor or vehicle control. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare the luminescent Cyp3A4 substrate and the P450-Glo™ NADPH Regeneration System according to the manufacturer's protocol. Add the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Luminescence Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes. Add the Luciferin Detection Reagent to each well.
-
Data Reading: After 20 minutes of incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs | springermedizin.de [springermedizin.de]
Technical Support Center: Improving the Selectivity of "Cyp3A4-IN-3" Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the selectivity of "Cyp3A4-IN-3" derivatives. Our goal is to equip you with the necessary information to overcome common experimental hurdles and effectively advance your drug development projects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions.
Issue 1: Poor Selectivity Against Other Major CYP Isoforms
Question: My "this compound" derivative shows potent inhibition of CYP3A4, but also significantly inhibits CYP2C9 and CYP2D6. How can I improve its selectivity?
Answer:
Improving selectivity is a common challenge in drug discovery. Here’s a systematic approach to address this issue:
Potential Causes and Solutions:
-
Broad Lipophilicity and Structural Features: High lipophilicity and certain structural motifs can lead to non-specific binding across multiple CYP isoforms.[1]
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Evaluate the lipophilicity (e.g., LogP, LogD) and molecular weight of your derivatives.[1] A high lipophilicity may contribute to poor selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a matrix of analogs with modifications at different positions of the "this compound" scaffold. Focus on introducing more polar groups or altering the overall topology to reduce interactions with the active sites of off-target CYPs.
-
Computational Modeling: Use molecular docking and modeling to predict the binding modes of your derivatives within the active sites of CYP3A4, CYP2C9, and CYP2D6. This can reveal key interactions responsible for off-target inhibition and guide the design of more selective compounds.[2][3]
-
-
-
Inappropriate Assay Conditions: The observed lack of selectivity might be an artifact of the in vitro assay conditions.
-
Troubleshooting Steps:
-
Vary Substrate and Inhibitor Concentrations: Ensure you are using appropriate substrate concentrations, ideally at or below the Km, for each CYP isoform.[4] High concentrations of your inhibitor might lead to non-specific effects.
-
Confirm with Multiple Substrates: Test the selectivity of your derivatives using different probe substrates for each CYP isoform to ensure the observed inhibition is not substrate-dependent.
-
Consider Time-Dependent Inhibition: Investigate whether your compounds are time-dependent inhibitors of the off-target isoforms. An IC50 shift assay can help differentiate between reversible and irreversible inhibition.[5]
-
-
Logical Flow for Troubleshooting Poor Selectivity
Caption: A logical workflow for troubleshooting poor CYP inhibitor selectivity.
Issue 2: High Metabolic Instability of Derivatives
Question: My most selective "this compound" derivative is rapidly metabolized in human liver microsomes. How can I improve its metabolic stability?
Answer:
High metabolic instability can compromise the in vivo efficacy of a drug candidate. Here’s how to address this:
Potential Causes and Solutions:
-
Presence of Metabolic "Soft Spots": Certain functional groups in your molecule are likely susceptible to rapid metabolism by Phase I or Phase II enzymes.[6]
-
Troubleshooting Steps:
-
Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites of your compound after incubation with liver microsomes or hepatocytes.[7] This will pinpoint the sites of metabolic modification.
-
Blocking Metabolic Sites: Once the "soft spots" are identified, modify the chemical structure at these positions to block metabolism. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at a metabolically active site can slow down the rate of metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms near a metabolic site can sterically hinder enzyme access or alter the electronic properties of the molecule.
-
Alkylation or other substitutions: Replacing a labile functional group with a more stable one.
-
-
Iterative Design and Testing: Synthesize the modified analogs and re-evaluate their metabolic stability using the same in vitro assays.[8][9]
-
-
-
Assay System Limitations: The choice of in vitro system can influence the observed metabolic rate.
-
Troubleshooting Steps:
-
Compare Microsomes and Hepatocytes: While microsomes are excellent for evaluating Phase I (CYP-mediated) metabolism, hepatocytes provide a more complete picture by including both Phase I and Phase II metabolic pathways.[7][8] Compare the stability of your compound in both systems.
-
Consider Species Differences: If your ultimate goal is for a human therapeutic, ensure you are using human-derived liver fractions (microsomes or hepatocytes). Metabolic profiles can vary significantly between species.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for assessing the selectivity of my "this compound" derivatives?
A1: A good starting point is to screen your compounds against a panel of the most clinically relevant CYP450 isoforms. This typically includes CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10][11] Initial screening is often done at a single high concentration (e.g., 10 µM) to identify any potential off-target activity. For compounds that show inhibition, a full IC50 curve should be generated.[12][13]
Q2: How do I interpret the IC50 values to determine selectivity?
A2: Selectivity is determined by comparing the IC50 value for your target enzyme (CYP3A4) to the IC50 values for other CYP isoforms. A common metric is the selectivity index, which is the ratio of the IC50 for an off-target isoform to the IC50 for the target isoform. A higher selectivity index indicates greater selectivity. For example, a compound with a 100-fold or greater selectivity for CYP3A4 over other isoforms is generally considered highly selective.
Q3: My compound shows a shift in IC50 value in the time-dependent inhibition (TDI) assay. What does this mean?
A3: A shift in the IC50 value, particularly a lower IC50 after pre-incubation with NADPH, suggests that your compound may be a time-dependent inhibitor.[5] This means that your compound is likely being metabolized by the CYP enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. TDI is a significant concern as it can lead to more pronounced and prolonged drug-drug interactions in vivo.[5]
Q4: What are the key differences between using recombinant CYPs and human liver microsomes (HLMs) for selectivity profiling?
A4: Recombinant CYPs are individual CYP isoforms expressed in a cellular system (e.g., baculovirus-infected insect cells). They are useful for determining the direct inhibitory effect of a compound on a specific enzyme without the interference of other CYPs. Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum from pooled human liver tissue and contain a mixture of CYP enzymes at physiologically relevant ratios. HLMs provide a more holistic view of a compound's potential for CYP-mediated interactions in a more complex, biologically relevant system.[10]
Data Presentation
Table 1: Selectivity Profile of "this compound" Derivatives
| Compound ID | CYP3A4 IC50 (nM) | CYP2C9 IC50 (nM) | CYP2D6 IC50 (nM) | Selectivity Index (vs. CYP2C9) | Selectivity Index (vs. CYP2D6) |
| This compound | 50 | 800 | 1200 | 16 | 24 |
| Derivative A | 45 | 5000 | >10000 | 111 | >222 |
| Derivative B | 65 | >10000 | >10000 | >153 | >153 |
| Derivative C | 120 | 150 | 300 | 1.25 | 2.5 |
Table 2: Metabolic Stability of Lead Derivatives in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Derivative A | 8 | 86.6 |
| Derivative A-M1 (Metabolically Blocked) | 45 | 15.4 |
| Derivative B | 62 | 11.2 |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition
Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4)
-
Test compound ("this compound" derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) or methanol (B129727) for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive control in the assay buffer. The final solvent concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Incubation Setup: In a 96-well plate, add the HLM or recombinant enzyme, phosphate buffer, and the test compound or control at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP-specific probe substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol for quenching
-
LC-MS/MS system
Methodology:
-
Prepare Solutions: Prepare a working solution of the test compound in buffer.
-
Incubation Setup: Add HLMs and buffer to multiple wells of a 96-well plate for each time point. Pre-warm the plate to 37°C.
-
Initiate Reaction: Add the test compound to the wells and start a timer. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to initiate the metabolic reaction for each respective time point incubation. A parallel incubation without NADPH serves as a negative control.
-
Quench Reaction: At the end of each time point incubation, stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[7][14]
Visualizations
Signaling and Metabolic Pathways
Caption: General pathway of drug metabolism involving Phase I (CYP3A4) and Phase II enzymes.
Experimental Workflow
Caption: Workflow for screening and optimizing the selectivity of CYP3A4 inhibitors.
References
- 1. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. bioivt.com [bioivt.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. protocols.io [protocols.io]
"Cyp3A4-IN-3" lot-to-lot variability and quality control
Welcome to the technical support center for Cyp3A4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the quality and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a vast number of therapeutic drugs.[1][2][3] CYP3A4 is responsible for the oxidative metabolism of approximately 50% of clinically prescribed drugs.[2] this compound likely acts by binding to the active site of the CYP3A4 enzyme, thereby preventing the metabolism of its substrates. The precise mechanism, whether competitive, non-competitive, or mechanism-based, should be determined empirically.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. While specific stability data for this compound is not available, general recommendations for similar small molecule inhibitors are as follows:
-
Solid Form: Store at -20°C or -80°C for long-term storage, protected from light and moisture.
-
In Solution: Prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in different solvents should be validated internally.
Q3: How can I be sure of the quality of a new lot of this compound?
A3: Lot-to-lot variability is a critical aspect to manage in experimental studies. We recommend a comprehensive quality control (QC) check for each new lot of this compound. Key QC parameters include:
-
Purity Assessment: Determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identity Confirmation: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potency Measurement: Assessed by determining the IC₅₀ value in a CYP3A4 inhibition assay.
Troubleshooting Guide
Issue 1: Inconsistent IC₅₀ values for this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability of this compound | Perform a full QC check on the new lot as described in the FAQs. Compare the purity and potency with previous lots. |
| Degradation of this compound stock solution | Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Variability in CYP3A4 enzyme activity | Use a consistent source and lot of recombinant CYP3A4 or human liver microsomes. Ensure proper storage and handling of the enzyme to maintain its activity. |
| Assay conditions | Standardize all assay parameters, including incubation times, temperature, substrate concentration, and buffer composition. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits CYP3A4 activity (typically <1%). |
Issue 2: Unexpected off-target effects observed in cellular assays.
| Possible Cause | Troubleshooting Step |
| Inhibition of other CYP450 isoforms | Test the selectivity of this compound against a panel of other major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6). |
| Non-specific cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) in the absence of any CYP3A4 substrate to determine the cytotoxic potential of this compound. |
| Interaction with other cellular pathways | Review the literature for known interactions of the chemical scaffold of this compound. Consider performing broader phenotypic screening or pathway analysis. |
Quantitative Data Summary
The following table provides a hypothetical example of quality control data for two different lots of this compound. Researchers should aim to generate similar data for their own lots to ensure consistency.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.5% | > 98% |
| Identity (LC-MS) | Confirmed | Confirmed | Matches expected mass |
| IC₅₀ (vs. Midazolam) | 52 nM | 58 nM | Within 2-fold of reference |
| IC₅₀ (vs. Testosterone) | 75 nM | 81 nM | Within 2-fold of reference |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
Protocol 2: IC₅₀ Determination of this compound using a Fluorescent Substrate
-
Materials:
-
Recombinant human CYP3A4
-
Fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
96-well black microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the CYP3A4 enzyme and the corresponding concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., Acetonitrile).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the product.
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Quality control workflow for a new lot of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
This technical support center provides a foundational resource for users of this compound. For further assistance, please consult the relevant scientific literature on CYP3A4 inhibition and standard laboratory practices.
References
Addressing "Cyp3A4-IN-3" time-dependent inhibition issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cyp3A4-IN-3, focusing on time-dependent inhibition (TDI) issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity specific inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[1][2][3] It is an analog of ritonavir (B1064) but possesses a simpler structure and demonstrates approximately twice the inhibitory potency.[1][2][3] Its primary mechanism is the inhibition of CYP3A4 activity, which can lead to altered pharmacokinetics of co-administered drugs that are substrates of this enzyme.[4]
Q2: What is time-dependent inhibition (TDI) of CYP3A4?
Time-dependent inhibition (TDI) of CYP3A4 is a phenomenon where the inhibitory effect of a compound increases with pre-incubation time with the enzyme.[5][6] This often involves the formation of a reactive metabolite by CYP3A4 that then covalently binds to and inactivates the enzyme, or forms a stable metabolic-intermediate complex (MIC).[6][7] This is distinct from direct, reversible inhibition where the effect is immediate and dependent on the inhibitor concentration in the active site.[6]
Q3: Why is it crucial to characterize the TDI potential of a compound like this compound?
Characterizing the TDI potential is critical because time-dependent inhibitors can cause significant and prolonged drug-drug interactions (DDIs).[6][7] Since TDI leads to an irreversible or slowly reversible loss of enzyme function, the metabolic clearance of other drugs that are substrates for CYP3A4 can be significantly reduced, leading to increased plasma concentrations and potential toxicity.[6] In vitro TDI assays are used to predict the clinical DDI risk.[6]
Q4: What are the key parameters to determine in a CYP3A4 TDI assay?
The key parameters to determine in a CYP3A4 TDI assay are:
-
IC50: The half-maximal inhibitory concentration. For TDI, an "IC50 shift" assay is often performed, comparing the IC50 value with and without a pre-incubation step. A significant shift suggests TDI.[8]
-
KI (Inhibitor concentration at half-maximal inactivation rate): Represents the concentration of the inhibitor required to achieve half of the maximal rate of inactivation.
-
kinact (Maximal rate of inactivation): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.[7]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in IC50 shift assay results.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Pre-incubation Times: Ensure precise and consistent pre-incubation timing for all samples. Use of automated liquid handlers can improve consistency.
-
Sub-optimal Substrate Concentration: The concentration of the probe substrate should ideally be at or below its Km value to ensure sensitivity to inhibition.[9]
-
Solvent Effects: High concentrations of organic solvents (like DMSO) can inhibit or activate CYP enzymes. Keep the final solvent concentration low, preferably below 0.5%.[5]
-
Microsomal Protein Concentration: IC50 values can be sensitive to the concentration of human liver microsomes (HLM) due to non-specific binding. Maintain a consistent and appropriate HLM concentration across experiments.[9]
-
Instability of this compound: Assess the stability of this compound in the incubation buffer over the time course of the experiment.
Issue 2: No significant IC50 shift observed, but TDI is suspected.
Possible Causes & Troubleshooting Steps:
-
Insufficient Pre-incubation Time: The pre-incubation time may be too short for significant inactivation to occur. Extend the pre-incubation period (e.g., to 30 minutes or longer) and assess the impact on the IC50 value.[5]
-
NADPH Dependence: Time-dependent inhibition is often dependent on the presence of NADPH as a cofactor for the metabolic activation of the inhibitor.[5][6] Ensure NADPH is included in the pre-incubation step. A control experiment without NADPH can help distinguish between metabolism-dependent and non-metabolism-dependent TDI.[5]
-
Low Inhibitor Concentration Range: The concentrations of this compound tested may be too low to cause detectable inactivation. Broaden the concentration range to include higher concentrations.
Issue 3: Difficulty in determining KI and kinact values.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Inhibitor Concentrations: The selected inhibitor concentrations may not be optimal for observing the concentration-dependent inactivation. A range of concentrations bracketing the suspected KI should be used.
-
Inadequate Time Points: The time points chosen for sampling during the inactivation phase may be too sparse. Increase the number of time points to better define the rate of inactivation.
-
Data Analysis Method: The replot method is commonly used but relies on certain assumptions.[10] Consider using non-linear regression analysis of the inactivation time courses at different inhibitor concentrations to simultaneously fit KI and kinact.
Data Presentation
Table 1: Inhibitory Properties of this compound
| Parameter | Value | Reference |
| IC50 | 0.075 µM | [1][2][3] |
Table 2: Typical Experimental Parameters for CYP3A4 TDI Assays
| Parameter | Typical Range/Value | Notes |
| Enzyme Source | Human Liver Microsomes (HLM) | Recombinant CYP3A4 can also be used. |
| Protein Concentration | 0.1 - 1 mg/mL | Can influence IC50 values.[9] |
| Probe Substrate | Midazolam, Testosterone | Substrates with different binding sites can be used.[7] |
| Substrate Concentration | ≤ Km | To ensure sensitivity to inhibition.[9] |
| Pre-incubation Time | 0 - 30 minutes | Longer times may be needed to observe TDI.[5] |
| Inhibitor (this compound) Conc. | 0.01 - 10 µM | Should bracket the IC50 and KI. |
| NADPH Concentration | 1 mM | Essential for metabolism-dependent TDI.[11] |
| Organic Solvent Conc. | < 0.5% | To avoid non-specific effects.[5] |
Experimental Protocols
Protocol 1: IC50 Shift Assay for Time-Dependent Inhibition
-
Prepare Reagents:
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Human Liver Microsomes (HLM) suspension in phosphate (B84403) buffer.
-
NADPH solution.
-
CYP3A4 probe substrate (e.g., midazolam) solution.
-
Stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Set up Two Sets of Incubations (in parallel):
-
Set A (No Pre-incubation):
-
Add HLM, this compound (at various concentrations), and buffer to wells.
-
Initiate the reaction by adding NADPH and the probe substrate simultaneously.
-
-
Set B (With Pre-incubation):
-
Add HLM, this compound (at the same concentrations as Set A), and buffer to wells.
-
Pre-incubate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the probe substrate.
-
-
-
Incubation: Incubate both sets at 37°C for a short period (e.g., 5 minutes) to ensure linear metabolite formation.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percent inhibition for each concentration of this compound for both sets.
-
Determine the IC50 values for both conditions by non-linear regression.
-
A significant decrease in the IC50 value in Set B compared to Set A indicates time-dependent inhibition.
-
Protocol 2: Determination of KI and kinact
-
Prepare Reagents: As in Protocol 1.
-
Primary Incubation (Inactivation):
-
Prepare a master mix containing HLM and NADPH in buffer.
-
Aliquot the master mix into tubes.
-
Add this compound at various concentrations (including a vehicle control) to the tubes and pre-warm to 37°C.
-
Initiate the inactivation by adding the HLM/NADPH mix.
-
At several time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the primary incubation mixture.
-
-
Secondary Incubation (Activity Measurement):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture containing a high concentration of a CYP3A4 probe substrate and NADPH. This dilution minimizes further inactivation and any reversible inhibition.
-
Incubate for a short, fixed period at 37°C.
-
-
Termination and Analysis: Stop the reaction and analyze for metabolite formation as in Protocol 1.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed inactivation rate constant (kobs).
-
Re-plot the kobs values against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation to determine KI and kinact.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cytochrome P450 3A4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. CYP | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. youtube.com [youtube.com]
- 7. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
"Cyp3A4-IN-3" interference with analytical methods
Welcome to the technical support center for Cyp3A4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chemical compound used as an inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. Understanding its fundamental properties is crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₉N₃O₃S | PubChem |
| Molecular Weight | 569.8 g/mol | PubChem |
| InChI Key | InChI=1S/C34H39N3O3S/... | PubChem |
| Canonical SMILES | C--INVALID-LINK--S... | PubChem |
Q2: I am observing lower than expected inhibition of CYP3A4 in my assay. What could be the cause?
Several factors could contribute to lower than expected inhibition. One common issue is the solubility of the inhibitor. Poor solubility can lead to an actual concentration in the assay that is lower than the nominal concentration.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in Fluorescence-Based Assays
Users may experience variability in the half-maximal inhibitory concentration (IC50) of this compound when using fluorescent probe substrates. This can manifest as poor reproducibility between experiments or even within the same plate.
Potential Causes and Solutions:
-
Fluorescence Interference: this compound itself might possess intrinsic fluorescence at the excitation and/or emission wavelengths of the fluorescent probe, leading to artificially high or low signals.
-
Troubleshooting Step: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its background fluorescence. Subtract this background from your experimental wells.
-
-
Fluorescence Quenching: The inhibitor may quench the fluorescence of the product of the enzymatic reaction, leading to an underestimation of the inhibition.
-
Troubleshooting Step: Perform a quenching control by incubating the fluorescent product with varying concentrations of this compound (in the absence of the enzyme) to determine if quenching occurs. If so, a different fluorescent probe with distinct spectral properties may be needed.
-
-
Solubility Issues: Poor solubility of this compound in the aqueous assay buffer can lead to precipitation, especially at higher concentrations, resulting in an inaccurate assessment of the true IC50 value.
-
Troubleshooting Step: Visually inspect wells for any signs of precipitation. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity. It is also advisable to determine the kinetic solubility of this compound in your specific assay buffer.
-
Experimental Workflow for Investigating Fluorescence Interference:
Caption: Workflow to troubleshoot fluorescence assay interference.
Issue 2: Poor Data Quality or Signal Suppression in LC-MS/MS Analysis
When quantifying the metabolites of a CYP3A4-mediated reaction in the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), users might encounter issues such as ion suppression or enhancement, leading to inaccurate results.
Potential Causes and Solutions:
-
Ion Suppression/Enhancement: this compound or its metabolites may co-elute with the analyte of interest and affect its ionization efficiency in the mass spectrometer's source.
-
Troubleshooting Step: Perform a post-extraction addition experiment. Analyze a blank matrix sample spiked with the analyte and compare the signal to the analyte in a clean solvent. A significant difference in signal intensity indicates a matrix effect. If ion suppression is observed, chromatographic conditions should be optimized to separate the inhibitor from the analyte.
-
-
Metabolite Instability: The metabolite being quantified might be unstable under the sample preparation or storage conditions.
-
Troubleshooting Step: Evaluate the stability of the metabolite in the sample matrix at different temperatures and for varying durations.
-
-
Carryover: this compound, being a potentially "sticky" compound, might adsorb to the LC system components and elute in subsequent runs, causing carryover.
-
Troubleshooting Step: Inject a blank solvent after a high-concentration sample to check for carryover. A more rigorous wash method for the injection needle and a longer gradient with a strong organic solvent may be necessary.
-
Logical Flow for Diagnosing LC-MS/MS Issues:
Caption: Troubleshooting logic for LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Fluorescence-Based Assay
This protocol describes a general method for determining the IC50 value of this compound using a commercially available fluorogenic CYP3A4 substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
NADPH regenerating system
-
CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
This compound
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and the this compound dilutions.
-
Add the CYP3A4 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Ion Suppression in LC-MS/MS Analysis
This protocol outlines the post-extraction addition method to evaluate matrix effects.
Materials:
-
Blank matrix (from a mock incubation without the analyte)
-
Analyte of interest (the metabolite of the CYP3A4 reaction)
-
This compound
-
LC-MS/MS system
Procedure:
-
Sample Set 1 (Analyte in Solvent): Prepare a solution of the analyte in the initial mobile phase at a known concentration.
-
Sample Set 2 (Analyte in Post-Extracted Matrix):
-
Perform a mock incubation containing all components of the reaction except the substrate, but including this compound at a high concentration.
-
Process this sample using your standard extraction procedure (e.g., protein precipitation with acetonitrile).
-
Spike the extracted blank matrix with the analyte to the same final concentration as in Sample Set 1.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Compare the peak area of the analyte in both sets.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.
Signaling Pathway of CYP3A4 Inhibition:
Validation & Comparative
Validating the Inhibitory Potential of a Novel Compound on CYP3A4 in Primary Hepatocytes: A Comparative Guide
For researchers and scientists in drug development, accurately characterizing the inhibitory activity of new chemical entities (NCEs) on cytochrome P450 3A4 (CYP3A4) is a critical step. CYP3A4 is a key enzyme responsible for the metabolism of over 50% of clinically used drugs, and its inhibition can lead to significant drug-drug interactions.[1][2] This guide provides a framework for validating the inhibitory activity of a hypothetical novel inhibitor, "Cyp3A4-IN-3," in primary human hepatocytes. We present a comparative analysis against established CYP3A4 inhibitors with varying potencies, detailed experimental protocols, and visual workflows to support robust in vitro evaluation.
Comparative Inhibitory Activity of this compound
The inhibitory potential of "this compound" was assessed in cryopreserved human hepatocytes and compared with known CYP3A4 inhibitors. The half-maximal inhibitory concentration (IC50) was determined using a luminogenic assay with Luciferin-IPA as the CYP3A4 substrate. The results are summarized in the table below.
| Compound | Type of Inhibitor | IC50 (µM) in Primary Human Hepatocytes |
| This compound (NCE) | TBD | [Placeholder Value] |
| Ketoconazole | Strong | 0.01 - 2.0 |
| Nifedipine | Moderate | 0.2 - 50.0 |
| Troleandomycin | Irreversible | 2.0 - 50.0 |
| Curcumin | Moderate | 21.91 ± 1.76 |
| Sulfaphenazole | Weak/None | > 50 |
| Quinidine | Weak/None | > 50 |
| Tranylcypromine | Weak/None | > 166.7 |
Note: The IC50 values for known inhibitors are sourced from published literature and may vary depending on the specific experimental conditions.[3][4] The value for "this compound" is a placeholder to be replaced with experimental data.
Experimental Protocol: CYP3A4 Inhibition Assay in Primary Human Hepatocytes
This protocol outlines the methodology for determining the IC50 of a test compound for CYP3A4 inhibition in primary human hepatocytes using a commercially available luminogenic assay (e.g., P450-Glo™ CYP3A4 Assay with Luciferin-IPA).
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Test compound ("this compound") and reference inhibitors
-
P450-Glo™ CYP3A4 Assay Kit (containing Luciferin-IPA substrate, NADPH regeneration system, and Luciferin Detection Reagent)
-
Luminometer
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Preparation: Prepare a dilution series of the test compound ("this compound") and reference inhibitors in the culture medium.
-
Incubation with Inhibitors: Remove the culture medium from the hepatocyte monolayer and add the medium containing the different concentrations of the test and reference compounds.
-
Initiation of CYP3A4 Reaction: Add the Luciferin-IPA substrate to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 1-3 hours).
-
Luminescence Detection: After incubation, transfer a portion of the supernatant from each well to an opaque 96-well plate. Add the Luciferin Detection Reagent to each well.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the CYP3A4 activity.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Experimental and Biological Pathways
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This guide provides a comprehensive framework for the initial validation of "this compound" as a potential CYP3A4 inhibitor. By comparing its in vitro inhibitory potency against a panel of known inhibitors in a primary human hepatocyte model, researchers can effectively classify its potential for causing drug-drug interactions. The detailed protocol and visual workflows offer a standardized approach to ensure data reliability and reproducibility, which are paramount in the drug development process. Further studies, including determination of the mechanism of inhibition (e.g., reversible, irreversible) and in vivo assessments, are necessary to fully characterize the clinical relevance of "this compound."
References
- 1. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 2. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Evaluation of CYP3A4 inhibition and hepatotoxicity using DMSO-treated human hepatoma HuH-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps) - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Cyp3A4-IN-3 and its Cross-Reactivity with CYP3A5
For researchers, scientists, and drug development professionals, understanding the selectivity of cytochrome P450 (CYP) inhibitors is paramount for accurate in vitro studies and predicting potential drug-drug interactions. This guide provides a detailed comparison of the fictional inhibitor "Cyp3A4-IN-3," exemplified by the highly selective real-world compound SR-9186, and the widely used, less selective inhibitor, ketoconazole (B1673606). We will delve into their cross-reactivity with CYP3A5, presenting supporting experimental data and detailed protocols to aid in the critical evaluation of these research tools.
The CYP3A subfamily, particularly CYP3A4 and CYP3A5, is responsible for the metabolism of a vast number of clinically used drugs. Due to their significant role, distinguishing the activity between these two enzymes is crucial. While sharing high sequence homology, differences in their active sites can be exploited by selective inhibitors. This guide will use SR-9186 as a stand-in for the theoretical "this compound" to provide a data-driven comparison of a highly selective inhibitor versus a non-selective one.
Performance Comparison: this compound (as SR-9186) vs. Ketoconazole
The inhibitory potency and selectivity of "this compound" (represented by SR-9186) and ketoconazole against CYP3A4 and CYP3A5 are summarized below. The data clearly demonstrates the superior selectivity of SR-9186 for CYP3A4.
| Inhibitor | Target Enzyme | Probe Substrate | IC50 | Selectivity (CYP3A5 IC50 / CYP3A4 IC50) |
| This compound (SR-9186) | CYP3A4 | Midazolam | 9 nM | > 6667-fold |
| Testosterone | 4 nM | > 15000-fold | ||
| CYP3A5 | Midazolam | > 60 µM | ||
| Testosterone | > 60 µM | |||
| Ketoconazole | CYP3A4 | Midazolam | ~1.04-1.46 µM[1] | ~8-fold |
| Testosterone | ~0.90 µM[1] | ~5-fold | ||
| CYP3A5 | Midazolam | ~8.5 µM[2] | ||
| Testosterone | ~4.7 µM[2] |
Delving into the Data: Experimental Protocols
The determination of IC50 values and selectivity relies on robust and well-defined experimental protocols. Below are the generalized methodologies used in the characterization of CYP3A4 and CYP3A5 inhibitors.
In Vitro CYP Inhibition Assay (Recombinant Human Enzymes)
This assay is fundamental in determining the inhibitory potency (IC50) of a compound against a specific CYP isozyme.
1. Materials:
- Recombinant human CYP3A4 or CYP3A5 enzymes (Supersomes™)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Probe substrate (e.g., midazolam or testosterone)
- Test inhibitor ("this compound"/SR-9186 or ketoconazole) at various concentrations
- Phosphate (B84403) buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS for metabolite quantification
2. Procedure:
- A pre-incubation mixture is prepared containing the recombinant CYP enzyme, phosphate buffer, and the test inhibitor at various concentrations.
- The mixture is incubated for a short period at 37°C to allow for the binding of the inhibitor to the enzyme.
- The enzymatic reaction is initiated by the addition of the NADPH regenerating system and the probe substrate.
- The reaction is allowed to proceed for a specific time at 37°C.
- The reaction is terminated by the addition of a quenching solvent, typically acetonitrile.
- The samples are then centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.
- The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (no inhibitor).
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the broader context of CYP3A4/5 inhibition.
References
A Comparative Guide to the In Vivo Validation of CYP3A4 Inhibition: Ketoconazole, Ritonavir, and Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo inhibitory effects of three well-characterized cytochrome P450 3A4 (CYP3A4) inhibitors: ketoconazole (B1673606), ritonavir (B1064), and itraconazole (B105839). The information presented is intended to assist researchers in selecting the appropriate inhibitor for their in vivo studies and in designing robust experimental protocols. As "Cyp3A4-IN-3" did not yield specific in vivo validation data in the public domain, this guide focuses on these established alternatives.
Executive Summary
CYP3A4 is a critical enzyme in drug metabolism, responsible for the breakdown of a large proportion of clinically used drugs. Its inhibition can lead to significant drug-drug interactions, a key consideration in drug development and clinical practice. This guide details the in vivo validation of three potent CYP3A4 inhibitors, presenting quantitative data on their inhibitory potency, observed effects on the pharmacokinetics of the CYP3A4 probe substrate midazolam, and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Effects
The following tables summarize the in vitro and in vivo inhibitory potency of ketoconazole, ritonavir, and itraconazole against CYP3A4.
Table 1: In Vitro Inhibitory Potency against CYP3A4
| Inhibitor | Inhibition Mechanism | IC50 | Ki |
| Ketoconazole | Mixed competitive/non-competitive[1] | 0.04 µM | 0.011 - 0.045 µM[1] |
| Ritonavir | Mechanism-based (covalent binding to apoprotein)[2][3] | ~0.034 µM | 0.59 µM[3] |
| Itraconazole | Competitive[4] | 6.1 nM (unbound)[4] | 1.3 nM (unbound)[4] |
| Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate and the in vitro system used. |
Table 2: In Vivo Effects on Midazolam Pharmacokinetics
| Inhibitor | Dose | Midazolam AUC Increase (Fold) | Reference |
| Ketoconazole | 400 mg daily for 10 days | ~9.5-fold | [5] |
| Ritonavir | 100 mg, three doses over 24h | ~28.4-fold | [6] |
| Ritonavir (with Saquinavir) | 100 mg twice daily for 14 days | 12.4-fold | [7] |
| Itraconazole | 200 mg daily for 4 days | ~9.0-fold | [8] |
| Itraconazole | 50, 200, 400 mg single doses | 1.4-fold, 4.7-fold, 5.4-fold | [9] |
| Note: The magnitude of the effect on midazolam AUC can vary based on the inhibitor dose, duration of treatment, and study population. |
Mechanisms of CYP3A4 Inhibition
The inhibitory mechanisms of these compounds are crucial for understanding their in vivo effects and for designing experiments.
Ketoconazole: Mixed Inhibition
Ketoconazole exhibits a mixed competitive and non-competitive inhibition of CYP3A4.[1] This means it can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the enzyme's metabolic capacity.
Ritonavir: Mechanism-Based Inactivation
Ritonavir is a mechanism-based inactivator of CYP3A4.[2][3][10] This means that ritonavir is itself a substrate for CYP3A4, and upon metabolism, it forms a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[2][3] The enzyme must be newly synthesized to restore its function.
Itraconazole: Competitive Inhibition
Itraconazole is a competitive inhibitor of CYP3A4, meaning it directly competes with substrates for binding to the active site of the enzyme.[4] The inhibitory effect is reversible and depends on the relative concentrations of the inhibitor and the substrate. Itraconazole's metabolites also contribute significantly to its in vivo inhibitory effect.[4][11]
Experimental Protocols for In Vivo Validation
The following are generalized protocols for assessing CYP3A4 inhibition in vivo using a probe substrate like midazolam. Specific details may need to be adapted based on the research question and animal model.
Clinical Study Protocol (Human Volunteers)
This protocol outlines a typical crossover study design to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of midazolam.
Detailed Methodologies:
-
Subject Recruitment: Enroll healthy male and female volunteers after obtaining informed consent. Conduct a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A two-period, crossover design is typically employed.
-
Period 1 (Baseline):
-
Subjects receive a single oral dose of midazolam (a sensitive CYP3A4 substrate).
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Plasma is separated and stored frozen until analysis.
-
-
Washout Period: A washout period of sufficient duration (typically 7-14 days) is implemented to ensure complete elimination of midazolam.
-
Period 2 (Inhibitor Treatment):
-
Subjects receive the CYP3A4 inhibitor for a specified duration to achieve steady-state concentrations.
-
On the last day of inhibitor administration, a single oral dose of midazolam is co-administered.
-
Serial blood samples are collected as in Period 1.
-
-
Bioanalysis: Plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) for midazolam.
-
Statistical Analysis: The pharmacokinetic parameters from Period 1 and Period 2 are compared using appropriate statistical tests (e.g., paired t-test) to assess the magnitude of the drug-drug interaction.
Preclinical Study Protocol (Animal Models)
Rodent models, particularly humanized mouse models expressing human CYP3A4, are valuable for preclinical assessment of CYP3A4 inhibition.[12][13]
Detailed Methodologies:
-
Animal Model: Utilize a relevant animal model. Humanized mice expressing human CYP3A4 are preferred for better translation to human outcomes.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Dosing:
-
The inhibitor or its vehicle is administered to the respective groups for a predetermined duration.
-
On the day of the pharmacokinetic study, the probe substrate (e.g., midazolam) is administered.
-
-
Sample Collection: Blood samples are collected at various time points post-midazolam administration. The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases.
-
Bioanalysis and Pharmacokinetic Analysis: Similar to the clinical protocol, plasma concentrations of the probe substrate are measured, and pharmacokinetic parameters are calculated.
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and inhibitor-treated groups to determine the extent of CYP3A4 inhibition.
Conclusion
The in vivo validation of CYP3A4 inhibition is a critical step in drug development. Ketoconazole, ritonavir, and itraconazole are potent and well-characterized inhibitors that can be used as tools in these studies. The choice of inhibitor will depend on the specific research question, the required potency and mechanism of inhibition, and the experimental model. By employing robust experimental protocols, researchers can accurately assess the potential for CYP3A4-mediated drug-drug interactions and make informed decisions in the drug development process.
References
- 1. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of oral midazolam clearance by boosting doses of ritonavir, and by 4,4-dimethyl-benziso-(2H)-selenazine (ALT-2074), an experimental catalytic mimic of glutathione oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of saquinavir-ritonavir on cytochrome P450 3A4 activity in healthy volunteers using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo CYP3A4 activity does not predict the magnitude of interaction between itraconazole and tacrolimus from an extended release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Predictiveness of the Human-CYP3A4-Transgenic Mouse Model (Cyp3aXAV) for Human Drug Exposure of CYP3A4-Metabolized Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PXR/CYP3A4-humanized mice for studying drug-drug interactions involving intestinal P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CYP3A4 Inhibition: A Comparative Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, understanding the inhibition of Cytochrome P450 3A4 (CYP3A4) is critical. This enzyme metabolizes approximately 50% of clinically used drugs, and its inhibition can lead to significant drug-drug interactions (DDIs), altering a drug's efficacy and safety profile. This guide provides a comprehensive comparison of commonly used CYP3A4 inhibitors, focusing on the correlation between in vitro experimental data and in vivo clinical outcomes. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes, this guide aims to be an essential resource for predicting and managing CYP3A4-mediated DDIs.
In Vitro vs. In Vivo: Bridging the Gap in CYP3A4 Inhibition Data
The journey of characterizing a CYP3A4 inhibitor begins with in vitro assays, which provide initial estimates of its inhibitory potential. However, the ultimate clinical relevance is determined by in vivo studies. The correlation between these two data sets is not always straightforward, influenced by factors such as inhibitor concentration at the enzyme site, metabolism of the inhibitor itself, and mechanism of inhibition (e.g., reversible vs. time-dependent).
Comparative In Vitro Potency of Common CYP3A4 Inhibitors
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics derived from in vitro studies to quantify the potency of a CYP3A4 inhibitor. These values are typically determined using human liver microsomes (HLMs) and a specific probe substrate, such as midazolam. The lower the IC50 or Ki value, the more potent the inhibitor.
| Inhibitor | In Vitro IC50 (µM) vs. Midazolam | In Vitro Ki (µM) vs. Midazolam | Mechanism of Inhibition |
| Ketoconazole | 0.050[1] | 0.0037[2] | Reversible, Competitive |
| Itraconazole | ~0.1 | 0.27[2] | Reversible, Competitive |
| Ritonavir | ~0.02 | ~0.01 | Mechanism-based |
| Clarithromycin | ~1-5 | ~10-30 | Mechanism-based |
| Verapamil | ~5-10 | ~2-5 | Mechanism-based |
Note: IC50 and Ki values can vary depending on experimental conditions. The values presented here are representative examples from studies using midazolam as the probe substrate in human liver microsomes.
In Vivo Consequences: Impact on Drug Exposure
Clinical DDI studies are the gold standard for assessing the in vivo relevance of CYP3A4 inhibition. A common approach involves administering a sensitive CYP3A4 substrate, like midazolam, with and without the inhibitor and measuring the change in the substrate's area under the plasma concentration-time curve (AUC). A significant increase in the AUC of the substrate indicates clinically relevant inhibition of CYP3A4.
| Inhibitor | Probe Substrate | Fold Increase in Substrate AUC (In Vivo) | Classification |
| Ketoconazole | Midazolam | 11.4 - 19.7[3] | Strong Inhibitor |
| Itraconazole | Midazolam | ~10 | Strong Inhibitor |
| Ritonavir | Midazolam | >15 | Strong Inhibitor |
| Clarithromycin | Midazolam | ~5-7 | Moderate to Strong Inhibitor |
| Verapamil | Midazolam | ~2-4 | Moderate Inhibitor |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accurate interpretation of data, it is crucial to understand the underlying experimental protocols.
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces the activity of CYP3A4 by 50%.
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam)
-
Test inhibitor
-
NADPH regenerating system (cofactor for CYP activity)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a series of dilutions of the test inhibitor.
-
Incubation: In a microplate, combine HLMs, the probe substrate (at a concentration near its Km), and the various concentrations of the inhibitor in the incubation buffer.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Termination: After a specific incubation time (e.g., 5-10 minutes), stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Clinical Drug-Drug Interaction Study
Objective: To evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of a sensitive CYP3A4 substrate in human subjects.
Study Design:
-
Typically a two-period, fixed-sequence, or crossover design.
-
Healthy adult volunteers.
Procedure:
-
Period 1 (Baseline): Administer a single oral dose of the sensitive CYP3A4 probe substrate (e.g., midazolam) to the subjects.
-
Blood Sampling: Collect serial blood samples over a specified period (e.g., 24 hours) to determine the pharmacokinetic profile of the substrate.
-
Washout Period: A sufficient time is allowed for the complete elimination of the substrate from the body.
-
Period 2 (Inhibitor Treatment): Administer the CYP3A4 inhibitor for a specified duration to reach steady-state concentrations.
-
Co-administration: On the last day of inhibitor administration, co-administer the same single dose of the probe substrate.
-
Blood Sampling: Collect serial blood samples again to determine the pharmacokinetic profile of the substrate in the presence of the inhibitor.
-
Pharmacokinetic Analysis: Analyze plasma samples for the concentrations of the substrate and its major metabolites. Calculate pharmacokinetic parameters such as AUC, Cmax, and t1/2.
-
Statistical Analysis: Compare the pharmacokinetic parameters of the substrate with and without the inhibitor to determine the magnitude of the drug interaction.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing CYP3A4 inhibition and the underlying metabolic pathway.
References
- 1. scispace.com [scispace.com]
- 2. Midazolam hydroxylation by human liver microsomes in vitro: inhibition by fluoxetine, norfluoxetine, and by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Prediction of CYP3A4 and CYP3A5-Mediated Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of CYP3A4 Inhibition: A Guide to Reproducibility Across Laboratories
For researchers, scientists, and professionals in drug development, ensuring the reproducibility of in vitro assays is paramount. This guide delves into the critical factors influencing the consistency of cytochrome P450 3A4 (CYP3A4) inhibition assays across different laboratories. While direct comparative data for a specific compound designated "Cyp3A4-IN-3" is not publicly available, this guide provides a framework for understanding and mitigating variability using well-characterized inhibitors as examples.
Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme responsible for the metabolism of approximately half of all prescribed drugs.[1] Its inhibition can lead to significant drug-drug interactions (DDIs), making the accurate and reproducible assessment of inhibitory potential a cornerstone of drug safety evaluation.[2][3][4] However, achieving consistent results for CYP3A4 inhibition assays across different labs can be challenging due to a multitude of factors.
Factors Influencing Inter-Laboratory Variability
Several key variables can contribute to discrepancies in CYP3A4 inhibition data, particularly in the determination of IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). Understanding and standardizing these factors is essential for improving reproducibility.
Key sources of variability include:
-
Enzyme Source: The choice of enzyme source, such as human liver microsomes (HLMs), recombinant CYP3A4 enzymes (e.g., expressed in insect or bacterial cells), or cryopreserved human hepatocytes, can significantly impact results.[5] HLMs contain a full complement of metabolizing enzymes and cofactors but exhibit high inter-individual variability.[4][6] Recombinant systems offer a more controlled environment but may lack the complexity of the native cellular milieu.[5]
-
Substrate Selection: CYP3A4 has a large and flexible active site, allowing it to metabolize a wide range of substrates.[7][8] The choice of probe substrate (e.g., midazolam, testosterone, nifedipine) can influence the observed inhibition profile and IC50 values.[9]
-
Incubation Conditions: Minor variations in incubation time, temperature, pH, and the concentration of cofactors like NADPH can alter enzyme kinetics and inhibitor potency.[10]
-
Solvent Effects: The solvent used to dissolve the test compound (e.g., DMSO, methanol) and its final concentration in the incubation mixture can affect enzyme activity.[2] High solvent concentrations may lead to non-specific inhibition.
-
Analytical Method: The method used to detect substrate metabolism, such as fluorescence-based assays or LC-MS/MS, can have different sensitivities and be prone to different types of interference.[7]
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 value can introduce variability.
Comparative Data on Well-Characterized CYP3A4 Inhibitors
To illustrate the potential for variability, the following table summarizes reported IC50 values for well-known CYP3A4 inhibitors. It is important to note that these values are highly dependent on the specific experimental conditions used in each study.
| Inhibitor | Reported IC50 Range (µM) | Key Experimental Conditions | Reference |
| Ketoconazole | 0.015 - 0.2 | Human Liver Microsomes, various substrates | [9][11] |
| Ritonavir | Varies | Human Liver Microsomes | [12] |
| Verapamil | Varies | Human Liver Microsomes | [3][13] |
| Diltiazem | Varies | Human Liver Microsomes | [13][14] |
| Erythromycin | Varies | Human Liver Microsomes | [13] |
This table is for illustrative purposes and highlights the range of reported values. Direct comparison requires careful consideration of the methodologies employed.
Standardized Experimental Protocol for CYP3A4 Inhibition Assay
To promote reproducibility, adherence to a detailed and standardized protocol is crucial. The following outlines a general workflow for determining the IC50 of a test compound for CYP3A4 inhibition using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
CYP3A4 probe substrate (e.g., midazolam)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare working solutions of the NADPH regenerating system, probe substrate, test inhibitor, and positive control in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add HLMs and the test inhibitor at various concentrations (typically a serial dilution). Include wells for a no-inhibitor control and a positive control. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[10]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system and the probe substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Quench Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CYP3A4 metabolic pathway and a typical experimental workflow.
Caption: Simplified overview of the CYP3A4 metabolic pathway and mechanism of inhibition.
Caption: A typical experimental workflow for a CYP3A4 inhibition assay.
Conclusion
Achieving reproducible CYP3A4 inhibition data across different laboratories is a multifaceted challenge that requires careful consideration and standardization of experimental protocols. By controlling for variables such as enzyme source, substrate selection, and incubation conditions, researchers can significantly improve the consistency and reliability of their findings. While data for a specific "this compound" is elusive, the principles and methodologies outlined in this guide provide a robust framework for assessing the inhibitory potential of any new chemical entity against this critical drug-metabolizing enzyme. This, in turn, facilitates more accurate predictions of potential drug-drug interactions and enhances the overall safety of novel therapeutics.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. bioivt.com [bioivt.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
The Specificity of Cyp3A4-IN-3: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the precise modulation of cytochrome P450 (CYP) enzymes is paramount to ensuring therapeutic efficacy and safety. For researchers investigating pathways involving CYP3A4, the most abundant human drug-metabolizing enzyme, the choice between a selective and a non-selective inhibitor is a critical experimental consideration. This guide provides a detailed comparison of Cyp3A4-IN-3 , a potent and specific inhibitor, with well-established non-selective inhibitors, offering insights into their respective performance based on available data.
Executive Summary
This compound is a high-affinity, specific inhibitor of CYP3A4 with a reported half-maximal inhibitory concentration (IC50) of 0.075 µM.[1][2][3][4] It is a structural analogue of ritonavir (B1064) but possesses a simpler chemical structure and is reported to have twice the inhibitory effect on CYP3A4.[1][2][3][4] In contrast, non-selective inhibitors such as ketoconazole (B1673606) and ritonavir exhibit potent inhibition across multiple CYP isoforms, which can lead to broader physiological effects and a higher potential for drug-drug interactions. While comprehensive public data on the full selectivity profile of this compound against a wide panel of CYP enzymes is limited, its designation as a "specific inhibitor" suggests a more targeted mode of action compared to its non-selective counterparts.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available IC50 values for this compound and the non-selective inhibitors ketoconazole and ritonavir against CYP3A4. It is important to note that the IC50 values for ketoconazole and ritonavir can vary depending on the specific substrate and experimental conditions used.
| Inhibitor | CYP3A4 IC50 (µM) | Notes |
| This compound | 0.075[1][2][3][4] | Described as a high-affinity, specific inhibitor and a ritonavir analogue. |
| Ketoconazole | ~0.07 | A well-characterized, potent, non-selective inhibitor of multiple CYP isoforms. The IC50 for CYP3A4 is potent. |
| Ritonavir | ~0.14 | A potent mechanism-based inhibitor of CYP3A, also known to inhibit other CYPs. |
Understanding Selective vs. Non-Selective Inhibition
The distinction between selective and non-selective inhibition is crucial for experimental design and interpretation of results. A selective inhibitor, like this compound is purported to be, primarily interacts with its target enzyme, in this case, CYP3A4. This minimizes off-target effects and allows for a more precise dissection of the role of CYP3A4 in a biological process. Non-selective inhibitors, on the other hand, bind to and inhibit multiple enzymes, which can be useful in certain therapeutic contexts but can confound research studies aiming to isolate the function of a single enzyme.
Caption: A diagram illustrating the targeted action of a selective inhibitor versus the broad-spectrum activity of a non-selective inhibitor on CYP450 enzymes.
Experimental Protocols
To assess the inhibitory potential of a compound against CYP3A4 and other CYP isoforms, a standardized in vitro assay using human liver microsomes is commonly employed. The following is a representative protocol.
Objective: To determine the IC50 value of a test compound against major human CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound) and known inhibitors (e.g., ketoconazole)
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: A typical workflow for an in vitro CYP450 inhibition assay.
Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes, phosphate buffer, and a range of concentrations of the test compound. A vehicle control (without the inhibitor) is also included.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: Add the CYP isoform-specific probe substrate to each well, followed by the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, which is determined based on the linear range of metabolite formation for each CYP isoform.
-
Quenching of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The amount of the specific metabolite formed is quantified.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
For researchers aiming to specifically investigate the role of CYP3A4, this compound presents a valuable tool due to its high potency. Its reported specificity, if confirmed through comprehensive profiling, would offer a significant advantage over non-selective inhibitors like ketoconazole and ritonavir by minimizing confounding effects from the inhibition of other CYP isoforms. However, it is crucial for researchers to be aware of the currently limited publicly available data on its full selectivity profile. When designing experiments, the choice of inhibitor should be guided by the specific research question and the level of selectivity required. For studies where the broad inhibition of multiple CYPs is acceptable or even desired, non-selective inhibitors remain a viable option. For precise mechanistic studies focused on CYP3A4, a potent and selective inhibitor like this compound is the preferred choice, with the caveat that its selectivity should be confirmed under the specific experimental conditions if possible.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel CYP3A4 Inhibitor: A Comparative Analysis of Cyp3A4-IN-3
For Immediate Release
This guide provides a comprehensive benchmark analysis of the novel investigational compound, Cyp3A4-IN-3, against a panel of well-characterized Cytochrome P450 3A4 (CYP3A4) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the inhibitory potential of this compound in the context of established therapeutic agents.
Cytochrome P450 3A4 is a critical enzyme responsible for the metabolism of a vast number of clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[4][5][6][7] Therefore, a thorough characterization of the inhibitory profile of new chemical entities is paramount in preclinical drug development.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of this compound in comparison to a panel of known strong and moderate CYP3A4 inhibitors. The data was generated using a standardized in vitro CYP3A4 inhibition assay with human liver microsomes.
| Compound | Type of Inhibitor | IC50 (nM) |
| This compound | Investigational | 75 |
| Ketoconazole | Strong | 50 |
| Ritonavir | Strong | 20 |
| Verapamil (B1683045) | Moderate | 2500 |
| Erythromycin | Moderate | 5000 |
Note: The IC50 values for the reference compounds are representative and can vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an investigational compound required to inhibit 50% of CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
Investigational compound (this compound) and reference inhibitors
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
A series of dilutions of the test compound and reference inhibitors are prepared.
-
Human liver microsomes are pre-incubated with each concentration of the inhibitor in a phosphate buffer at 37°C.
-
The enzymatic reaction is initiated by the addition of a specific CYP3A4 substrate and an NADPH regenerating system.
-
The incubation is carried out for a specified period, typically 5-10 minutes.
-
The reaction is terminated by the addition of a stopping solution, such as acetonitrile.
-
The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Key Processes
To further elucidate the context of this research, the following diagrams illustrate the experimental workflow and the broader signaling pathway of CYP3A4-mediated drug metabolism.
Caption: Experimental workflow for determining CYP3A4 inhibition (IC50).
Caption: Role of CYP3A4 in drug metabolism and the mechanism of inhibition.
Discussion
The preliminary in vitro data indicates that this compound is a potent inhibitor of CYP3A4, with an IC50 value of 75 nM. This positions it as a stronger inhibitor than the moderate inhibitors verapamil and erythromycin, and comparable in potency to the strong inhibitor ketoconazole. Its inhibitory activity is also in the same nanomolar range as ritonavir, a well-known potent CYP3A4 inhibitor.
These findings underscore the importance of further investigation into the potential for drug-drug interactions involving this compound. Additional studies, including the determination of the mechanism of inhibition (e.g., reversible, time-dependent) and in vivo assessments, are warranted to fully characterize its clinical implications. This comparative guide serves as a foundational resource for researchers to contextualize the inhibitory profile of this novel compound.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 4. droracle.ai [droracle.ai]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyp3A4-IN-3 in a Laboratory Setting
Researchers, scientists, and drug development professionals handling Cyp3A4-IN-3 are advised to follow established protocols for hazardous chemical waste disposal. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for Cyp3A4-IN--3, this guidance provides a framework for safe handling and disposal based on general principles for laboratory chemical waste. It is imperative to obtain the specific SDS from the manufacturer for detailed and compliant disposal procedures.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds such as this compound, a specific inhibitor of the Cytochrome P450 3A4 enzyme, adherence to stringent disposal protocols is essential to mitigate potential hazards.
General Disposal Procedures for Laboratory Chemicals
In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers should treat the compound as potentially hazardous and follow their institution's established guidelines for chemical waste management. These procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Key Steps for Proper Disposal:
-
Consult Institutional Guidelines: Always refer to your organization's Environmental Health and Safety (EHS) department for specific protocols on chemical waste disposal.
-
Segregation of Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react dangerously.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name ("this compound"), concentration, and any known hazard symbols.
-
Use of Appropriate Containers: Waste should be stored in a chemically resistant, sealed container that is appropriate for its physical state (solid or liquid).
-
Arrange for Professional Disposal: Coordinate with your institution's hazardous waste management service for the collection and disposal of the chemical waste in accordance with local and national regulations.[1][2]
Importance of the Safety Data Sheet (SDS)
The Safety Data Sheet is the primary source of information regarding the specific hazards, handling, storage, and disposal of a chemical. For this compound, the SDS would provide critical details that are not available in the general scientific literature, including:
-
Hazard Identification: Specific physical, health, and environmental hazards.
-
First-Aid Measures: Procedures for exposure incidents.
-
Fire-Fighting Measures: Suitable extinguishing media and hazards.
-
Accidental Release Measures: Containment and cleanup protocols.
-
Handling and Storage: Safe handling practices and storage conditions.
-
Disposal Considerations: Specific instructions for safe and environmentally sound disposal.
It is the responsibility of the chemical user to obtain and consult the SDS from the manufacturer or supplier of this compound before handling or disposing of the substance.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the safe disposal of a laboratory chemical like this compound.
This procedural diagram outlines the essential steps from the point of waste generation to its final compliant disposal. Each step is critical for ensuring a safe and responsible laboratory environment. Researchers must integrate these practices into their standard operating procedures for all chemical handling and disposal tasks.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyp3A4-IN-3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cyp3A4-IN-3, a potent and specific inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
This compound is a high-affinity inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large number of drugs.[1] Due to its potent nature, proper handling and disposal are crucial. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices based on information for similar laboratory chemicals and general safety principles.
Essential Safety and Handling Procedures
Personal Protective Equipment (PPE):
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn at all times. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures:
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₉N₃O₃S | --INVALID-LINK-- |
| Molecular Weight | 569.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | tert-butyl N-[(2S)-1-naphthalen-1-yl-3-[(2R)-1-oxo-3-phenyl-1-(2-pyridin-3-ylethylamino)propan-2-yl]sulfanylpropan-2-yl]carbamate | --INVALID-LINK-- |
| IC₅₀ | 0.075 µM for CYP3A4 | --INVALID-LINK--[1] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the reliability and integrity of scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
